molecular formula C27H46O3 B1213353 7alpha,27-Dihydroxycholesterol CAS No. 4725-24-0

7alpha,27-Dihydroxycholesterol

Katalognummer: B1213353
CAS-Nummer: 4725-24-0
Molekulargewicht: 418.7 g/mol
InChI-Schlüssel: RXMHNAKZMGJANZ-DTTSCKGMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7alpha,27-Dihydroxycholesterol (Cholest-5-ene-3β,7α,27-triol) is an endogenous oxysterol that serves as a key metabolite in the acidic pathway of bile acid synthesis. This pathway is distinct from the classical neutral pathway initiated by cholesterol 7α-hydroxylase (CYP7A1). The formation of 7alpha,27-Dihydroxycholesterol is catalyzed by the enzyme oxysterol 7α-hydroxylase (CYP7B1) acting upon 27-hydroxycholesterol . Scientifically, this enzymatic conversion is of significant interest because it inactivates the potent cholesterol-regulatory functions of its precursor. While 27-hydroxycholesterol is a known suppressor of cholesterol synthesis, its 7α-hydroxylated metabolite, 7alpha,27-Dihydroxycholesterol, lacks this inhibitory activity, positioning it as a crucial local regulator of cholesterol homeostasis . Furthermore, 27-hydroxycholesterol is recognized as an endogenous Selective Estrogen Receptor Modulator (SERM) and an agonist of the Liver X Receptor (LXR) . As a primary metabolite of 27-hydroxycholesterol, 7alpha,27-Dihydroxycholesterol is directly involved in its subsequent catabolism and therefore plays an important role in the pathophysiological processes mediated by 27-hydroxycholesterol. This includes areas of active investigation such as cancer pathophysiology, particularly in ER-positive breast cancer, as well as immune modulation and diseases of the brain and cardiovascular system . This product is offered as a high-purity powder (>99%) for research applications. It is recommended for use in studies exploring oxysterol biology, cholesterol metabolic pathways, nuclear receptor signaling (ER and LXR), and the role of cholesterol metabolites in disease models. 7alpha,27-Dihydroxycholesterol is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O3/c1-17(16-28)6-5-7-18(2)21-8-9-22-25-23(11-13-27(21,22)4)26(3)12-10-20(29)14-19(26)15-24(25)30/h15,17-18,20-25,28-30H,5-14,16H2,1-4H3/t17?,18-,20+,21-,22+,23+,24-,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMHNAKZMGJANZ-DTTSCKGMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)CO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701311542
Record name 7α,27-Dihydroxycholesterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701311542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 7-a,27-Dihydroxycholesterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006281
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4725-24-0
Record name 7α,27-Dihydroxycholesterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4725-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholest-5-ene-3,7,27-triol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004725240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7α,27-Dihydroxycholesterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701311542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-a,27-Dihydroxycholesterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006281
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Hepatic Biosynthesis of 7α,27-Dihydroxycholesterol

Author: BenchChem Technical Support Team. Date: February 2026

Intended Audience: Researchers, scientists, and drug development professionals in the fields of hepatology, metabolism, and pharmacology.

Abstract: This technical guide provides a comprehensive overview of the biosynthesis of 7α,27-dihydroxycholesterol in the liver, a critical intermediate in the classic (or neutral) pathway of bile acid synthesis. The guide delves into the core enzymatic reactions, the intricate regulatory networks governing the pathway, and detailed experimental protocols for its investigation. By synthesizing established knowledge with practical insights, this document serves as an essential resource for professionals seeking to understand and therapeutically target this pivotal metabolic pathway.

Introduction: The Central Role of 7α,27-Dihydroxycholesterol in Bile Acid Synthesis

Bile acids are amphipathic molecules synthesized from cholesterol exclusively in the liver. They are essential for the digestion and absorption of dietary fats and fat-soluble vitamins in the intestine. The synthesis of bile acids is a major route for cholesterol catabolism and elimination from the body, thereby playing a crucial role in maintaining cholesterol homeostasis.[1]

There are two primary pathways for bile acid biosynthesis: the classic (or neutral) pathway and the alternative (or acidic) pathway. The classic pathway, which accounts for the majority of bile acid production in humans, is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1).[2][3] A key intermediate in this pathway is 7α,27-dihydroxycholesterol. The formation of this dihydroxylated sterol represents a critical juncture, committing the cholesterol molecule to further modifications that ultimately lead to the primary bile acids, cholic acid and chenodeoxycholic acid.

This guide will focus exclusively on the hepatic biosynthesis of 7α,27-dihydroxycholesterol via the classic pathway, providing a detailed examination of the enzymatic steps, their regulation, and the methodologies used to study them.

The Enzymatic Cascade: From Cholesterol to 7α,27-Dihydroxycholesterol

The conversion of cholesterol to 7α,27-dihydroxycholesterol is a multi-step process involving enzymes located in different subcellular compartments of the hepatocyte, primarily the endoplasmic reticulum and mitochondria.

Step 1: 7α-Hydroxylation of Cholesterol by CYP7A1

The classic pathway of bile acid synthesis is initiated by the rate-limiting enzyme, cholesterol 7α-hydroxylase (CYP7A1) .[2] This enzyme is a member of the cytochrome P450 superfamily and is exclusively expressed in the endoplasmic reticulum of hepatocytes.[2] CYP7A1 catalyzes the introduction of a hydroxyl group at the 7α position of the cholesterol steroid ring, forming 7α-hydroxycholesterol .[2] This reaction is the first and committed step in the classic pathway.

Step 2: Oxidation and Isomerization by HSD3B7

Following its synthesis, 7α-hydroxycholesterol is further metabolized by 3β-hydroxy-Δ⁵-C₂₇-steroid oxidoreductase (HSD3B7) . This enzyme, also located in the endoplasmic reticulum, catalyzes a two-step reaction: the dehydrogenation of the 3β-hydroxyl group to a 3-oxo group, and the isomerization of the Δ⁵ double bond to a Δ⁴ double bond.[1][4] The product of this reaction is 7α-hydroxy-4-cholesten-3-one (C4) .[1][4]

Step 3: 27-Hydroxylation by CYP27A1

The final step in the formation of 7α,27-dihydroxycholesterol involves the action of sterol 27-hydroxylase (CYP27A1) , another cytochrome P450 enzyme.[5] Unlike CYP7A1, CYP27A1 is located in the inner mitochondrial membrane and has a broader tissue distribution.[2] Within the classic bile acid synthesis pathway, CYP27A1 catalyzes the hydroxylation of the C27 position on the side chain of intermediates. While CYP27A1 can act on various sterol substrates, in the context of this pathway, it hydroxylates a 7α-hydroxylated intermediate to form 7α,27-dihydroxycholesterol . Research suggests that CYP27A1 can utilize 7α-hydroxy-4-cholesten-3-one as a substrate.[6]

Diagram: Biosynthetic Pathway of 7α,27-Dihydroxycholesterol

BileAcidPathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion Cholesterol Cholesterol 7a_Hydroxycholesterol 7α-Hydroxycholesterol Cholesterol->7a_Hydroxycholesterol CYP7A1 7a_Hydroxy_4_cholesten_3_one 7α-Hydroxy-4-cholesten-3-one (C4) 7a_Hydroxycholesterol->7a_Hydroxy_4_cholesten_3_one HSD3B7 7a_27_Dihydroxycholesterol 7α,27-Dihydroxycholesterol 7a_Hydroxy_4_cholesten_3_one->7a_27_Dihydroxycholesterol CYP27A1

Caption: The core enzymatic steps in the hepatic biosynthesis of 7α,27-dihydroxycholesterol.

Regulatory Networks Controlling the Pathway

The biosynthesis of 7α,27-dihydroxycholesterol is tightly regulated to maintain bile acid and cholesterol homeostasis. This regulation occurs primarily at the transcriptional level, with the gene encoding the rate-limiting enzyme, CYP7A1, being the main target.

Feedback Inhibition by Bile Acids via the Farnesoid X Receptor (FXR)

The primary mechanism for regulating the classic pathway is negative feedback inhibition by bile acids themselves. Bile acids, upon their return to the liver via the enterohepatic circulation, activate the farnesoid X receptor (FXR) , a nuclear receptor.[7] Activated FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to a specific response element in the promoter of the small heterodimer partner (SHP) gene, inducing its expression.[7] SHP, in turn, acts as a transcriptional repressor by inhibiting the activity of other nuclear receptors, such as the liver receptor homolog-1 (LRH-1) and hepatocyte nuclear factor 4α (HNF4α), which are essential for CYP7A1 gene transcription.[7] This intricate signaling cascade ensures that when bile acid levels are high, their synthesis is downregulated.

Regulation by Oxysterols via the Liver X Receptor (LXR)

The liver X receptors (LXRα and LXRβ) are nuclear receptors that are activated by oxysterols, which are oxidized derivatives of cholesterol. In rodents, activation of LXRα by oxysterols leads to an upregulation of Cyp7a1 gene expression, providing a feed-forward mechanism to eliminate excess cholesterol by converting it into bile acids.[4] However, this regulatory mechanism appears to be species-specific. In humans, the CYP7A1 promoter lacks a functional LXR response element, and activation of LXRα has been shown to repress CYP7A1 expression, potentially through the induction of SHP.[1][5]

Diagram: Regulatory Network of 7α,27-Dihydroxycholesterol Biosynthesis

RegulatoryNetwork cluster_regulation Transcriptional Regulation of CYP7A1 Bile_Acids Bile Acids FXR FXR Bile_Acids->FXR activates Oxysterols Oxysterols LXR LXRα Oxysterols->LXR activates SHP SHP FXR->SHP induces expression LXR->SHP induces expression (in humans) CYP7A1_Gene CYP7A1 Gene LXR->CYP7A1_Gene activates transcription (in rodents) LRH1_HNF4a LRH-1 / HNF4α SHP->LRH1_HNF4a inhibits LRH1_HNF4a->CYP7A1_Gene activates transcription CYP7A1_Protein CYP7A1 Enzyme CYP7A1_Gene->CYP7A1_Protein translation Bile_Acid_Synthesis Bile Acid Synthesis CYP7A1_Protein->Bile_Acid_Synthesis catalyzes

Caption: Key transcriptional regulatory pathways controlling CYP7A1 expression.

Experimental Methodologies for Studying the Pathway

Investigating the 7α,27-dihydroxycholesterol biosynthesis pathway requires a combination of techniques to measure enzyme activities, quantify sterol intermediates, and analyze gene expression.

Quantification of Sterol Intermediates by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of sterols and their metabolites in biological samples.

Protocol: Quantification of 7α-Hydroxycholesterol and 7α,27-Dihydroxycholesterol in Liver Tissue

  • Sample Preparation:

    • Homogenize a known weight of frozen liver tissue in a suitable solvent, such as a mixture of chloroform and methanol, to extract lipids.

    • Incorporate internal standards, such as deuterated analogs of the target sterols, at the beginning of the extraction to account for procedural losses.

    • Perform a saponification step to hydrolyze any esterified sterols, allowing for the measurement of the total sterol pool.

    • Further purify the sterol-containing fraction using solid-phase extraction (SPE).

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in an appropriate mobile phase.

    • Separate the sterols using a reverse-phase C18 or a specialized column designed for sterol analysis.

    • Employ a gradient elution program with solvents such as methanol, acetonitrile, and water, often with additives like formic acid or ammonium acetate to improve ionization.

    • Utilize an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source in positive ion mode.

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for each analyte and internal standard for high selectivity and sensitivity.

  • Data Analysis:

    • Construct calibration curves using authentic standards of the target sterols.

    • Quantify the concentration of each sterol in the liver tissue by comparing the peak area ratios of the analyte to its corresponding internal standard against the calibration curve.

Enzyme Activity Assays

Measuring the catalytic activity of the key enzymes provides direct insights into the flux through the pathway.

Protocol: CYP7A1 Activity Assay in Liver Microsomes

  • Isolation of Microsomes:

    • Homogenize fresh or frozen liver tissue in a buffered solution.

    • Perform differential centrifugation to separate the microsomal fraction, which is enriched in endoplasmic reticulum-derived vesicles.

  • Enzyme Reaction:

    • Incubate a known amount of microsomal protein with a saturating concentration of cholesterol (solubilized with a detergent or cyclodextrin) in a buffer containing a NADPH-regenerating system.

    • Initiate the reaction by adding the microsomes and incubate at 37°C for a defined period.

    • Terminate the reaction by adding a strong base or an organic solvent.

  • Product Quantification:

    • Extract the product, 7α-hydroxycholesterol, from the reaction mixture.

    • Quantify the amount of 7α-hydroxycholesterol formed using LC-MS/MS, as described above.

  • Calculation of Activity:

    • Express the enzyme activity as the rate of product formation per unit of time per milligram of microsomal protein (e.g., pmol/min/mg protein).

Gene Expression Analysis by RT-qPCR

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a sensitive method for measuring the mRNA levels of the genes encoding the biosynthetic enzymes and regulatory factors.

Protocol: RT-qPCR for CYP7A1 and CYP27A1 mRNA Expression

  • RNA Extraction and cDNA Synthesis:

    • Isolate total RNA from liver tissue or cultured hepatocytes using a commercial kit.

    • Assess the quality and quantity of the extracted RNA.

    • Reverse transcribe a known amount of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • qPCR:

    • Perform qPCR using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) or a probe-based assay (e.g., TaqMan).

    • Use gene-specific primers for CYP7A1, CYP27A1, and one or more stably expressed reference genes (e.g., GAPDH, ACTB).

    • Run the PCR reaction under optimized thermal cycling conditions.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene(s).

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the 7α,27-dihydroxycholesterol biosynthesis pathway. It is important to note that these values can vary depending on the experimental conditions and the physiological state of the organism.

ParameterValueSpecies/SystemReference
HSD3B7 Kinetic Parameters
Km for 7α-hydroxycholesterol17.4 µMRecombinant Human[8]
Km for 7α,27-dihydroxycholesterol3.8 µMRecombinant Human[8]
Sterol Concentrations
Hepatic 7α-hydroxycholesterol5.3 ± 1.2 nmol/g liverHuman (gallstone-free)[9]
Plasma 7α,27-dihydroxycholesterol3.4 ± 0.1 nMHuman[10]

Conclusion and Future Directions

The biosynthesis of 7α,27-dihydroxycholesterol is a cornerstone of hepatic bile acid production and a critical nexus for cholesterol homeostasis. A thorough understanding of its enzymatic machinery and regulatory networks is paramount for the development of novel therapeutic strategies for a range of metabolic disorders, including cholestatic liver diseases, dyslipidemia, and non-alcoholic fatty liver disease.

Future research should focus on obtaining more precise quantitative data, such as the kinetic parameters of human CYP27A1 with its native substrates and the intrahepatic concentrations of key sterol intermediates under various physiological and pathological conditions. Furthermore, elucidating the complex interplay between different nuclear receptors and signaling pathways in the regulation of this pathway in humans will undoubtedly unveil new therapeutic targets for modulating bile acid synthesis and cholesterol metabolism.

References

  • Chiang, J. Y. L. (2017). Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis. Journal of Lipid Research, 58(8), 1484–1497. [Link]

  • Penno, A., et al. (2022). Substrate specificity and kinetic mechanism of 3β-hydroxy-Δ5-C27-steroid oxidoreductase. Journal of Biological Chemistry, 298(11), 102559. [Link]

  • MedlinePlus. (2015). HSD3B7 gene. [Link]

  • Martin, K. O., Budai, K., & Javitt, N. B. (1993). Cholesterol and 27-hydroxycholesterol 7 alpha-hydroxylation: evidence for two different enzymes. Journal of Lipid Research, 34(4), 581–588. [Link]

  • Karuna, R., et al. (2014). Detection of dihydroxycholesterols in human plasma using HPLC-ESI-MS/MS. Steroids, 87, 51-57. [Link]

  • Norlin, M., von Bahr, S., Björkhem, I., & Wikvall, K. (2003). On the substrate specificity of human CYP27A1: implications for bile acid and cholestanol formation. Journal of Lipid Research, 44(8), 1515–1522. [Link]

  • Axelson, M., & Sjövall, J. (1990). 7 alpha-hydroxylation of 27-hydroxycholesterol in human liver microsomes. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1044(2), 227-232. [Link]

  • Lund, E. G., et al. (1996). Accumulation of 7 alpha-hydroxycholesterol in liver tissue of patients with cholesterol gallstones. Journal of Lipid Research, 37(2), 284–292. [Link]

  • Penno, A., et al. (2022). Substrate specificity and kinetic mechanism of 3β-hydroxy-Δ5-C27-steroid oxidoreductase. Journal of Biological Chemistry, 298(11), 102559. [Link]

  • Chiang, J. Y. L. (2009). Bile acids: regulation of synthesis. Journal of Lipid Research, 50(Supplement), S1-S5. [Link]

  • Stroup, D., Crestani, M., & Chiang, J. Y. L. (2001). Differential regulation of rat and human CYP7A1 by the nuclear oxysterol receptor liver X receptor-alpha. Journal of Lipid Research, 42(5), 733–740. [Link]

  • Chiang, J. Y. L., Kimmel, R., & Stroup, D. (2001). Regulation of cholesterol 7alpha-hydroxylase gene (CYP7A1) transcription by the liver orphan receptor (LXRalpha). Gene, 262(1-2), 257–265. [Link]

  • Li, T., & Chiang, J. Y. L. (2012). Bile acid and farnesoid X receptor signaling in the gut-liver axis. Journal of Lipid Research, 53(8), 1495–1501. [Link]

  • The Medical Biochemistry Page. (2020). Bile Acid Synthesis. [Link]

  • Karuna, R., et al. (2014). Detection of dihydroxycholesterols in human plasma using HPLC-ESI-MS/MS. Steroids, 87, 51-57. [Link]

  • Axelson, M., & Sjövall, J. (1990). 7 alpha-hydroxylation of 27-hydroxycholesterol in human liver microsomes. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1044(2), 227-232. [Link]

  • Fiorucci, S., et al. (2021). The Farnesoid X Receptor as a Master Regulator of Hepatotoxicity. Frontiers in Pharmacology, 12, 638877. [Link]

  • Lund, E. G., et al. (1996). Accumulation of 7 alpha-hydroxycholesterol in liver tissue of patients with cholesterol gallstones. Journal of Lipid Research, 37(2), 284–292. [Link]

Sources

enzymatic conversion of 27-hydroxycholesterol to 7alpha,27-Dihydroxycholesterol by CYP7B1

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Enzymatic Conversion of 27-Hydroxycholesterol by CYP7B1

Foreword

The intricate world of cholesterol metabolism is governed by a cohort of enzymes, among which the cytochrome P450 superfamily plays a paramount role. This guide focuses on a critical reaction within a key alternative pathway of bile acid synthesis: the 7α-hydroxylation of 27-hydroxycholesterol (27-HC) to 7α,27-dihydroxycholesterol, a reaction catalyzed by oxysterol 7α-hydroxylase, or CYP7B1. This enzyme is not merely a metabolic workhorse; its function is a nexus of lipid homeostasis, neurosteroid regulation, and cellular signaling. Consequently, its dysfunction is implicated in a spectrum of human pathologies, from rare genetic neurodegenerative disorders to prevalent metabolic diseases.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental design and the logic of protocol development. Herein, we dissect the biochemical nature of CYP7B1, provide field-proven methodologies for its study, and explore its burgeoning significance as a therapeutic target.

The Central Role of CYP7B1 in Oxysterol Metabolism

CYP7B1, a member of the cytochrome P450 superfamily, is an endoplasmic reticulum-associated monooxygenase.[1][2] It is a pivotal enzyme in the "acidic" or alternative pathway of bile acid synthesis, which begins with the oxidation of cholesterol's side chain by mitochondrial sterol 27-hydroxylase (CYP27A1) to form 27-HC.[3] CYP7B1 then catalyzes the subsequent, defining step: the stereospecific introduction of a hydroxyl group at the 7α position of 27-HC.[4] This conversion is critical for rendering the lipophilic 27-HC more water-soluble, facilitating its eventual conversion to bile acids and excretion.[1]

Beyond the liver, CYP7B1 is widely expressed in numerous tissues, including the brain, kidney, heart, and spleen, underscoring its diverse physiological functions.[2] In the brain, it is integral to the metabolism of neurosteroids, such as dehydroepiandrosterone (DHEA) and pregnenolone, thereby regulating their local concentrations and signaling activities.[1][5]

The Reaction: A Commitment to Elimination and Signaling

The enzymatic reaction at the core of this guide is:

27-hydroxycholesterol + NADPH + H⁺ + O₂ → 7α,27-dihydroxycholesterol + NADP⁺ + H₂O

This hydroxylation is dependent on the cofactor NADPH and the presence of a partner enzyme, NADPH-cytochrome P450 reductase (POR), which transfers electrons from NADPH to the heme center of CYP7B1 to activate molecular oxygen.[1] The reaction effectively inactivates the biological activities of 27-HC, which is not just a metabolic intermediate but also a potent endogenous selective estrogen receptor modulator (SERM).[6] Thus, CYP7B1 activity directly modulates estrogenic signaling pathways.

Bile_Acid_Pathway cluster_Mitochondria Mitochondrion cluster_ER Endoplasmic Reticulum Cholesterol_mito Cholesterol CYP27A1 CYP27A1 Cholesterol_mito->CYP27A1 Side-chain oxidation HC27 27-Hydroxycholesterol (27-HC) CYP27A1->HC27 HC27_er 27-Hydroxycholesterol (27-HC) HC27->HC27_er Transport CYP7B1 CYP7B1 HC27_er->CYP7B1 7α-hydroxylation DHC7a27 7α,27-Dihydroxycholesterol CYP7B1->DHC7a27 BileAcids Bile Acids (e.g., Chenodeoxycholic Acid) DHC7a27->BileAcids Further Metabolism

Figure 1: The Alternative Bile Acid Synthesis Pathway.

Biochemical Characterization and Substrate Specificity

While a definitive crystal structure for human CYP7B1 remains elusive, homology modeling and biochemical characterization of the purified, recombinant enzyme have provided significant insights into its function.[7][8]

Enzyme Kinetics and Substrate Preference

CYP7B1 displays activity towards a range of oxysterols and steroids. The primary endogenous substrates are 27-hydroxycholesterol and 25-hydroxycholesterol (25-HC).[2] Experiments with the purified enzyme have elucidated key structural requirements for substrates, including a hydroxyl group at C3 and a polar group at C17.[8][9] The enzyme exhibits a clear preference for oxysterols over other steroids, though it efficiently metabolizes neurosteroids like DHEA.[8]

SubstrateRelative Activity/CommentKey References
27-Hydroxycholesterol (27-HC) Primary endogenous substrate. Efficiently converted to 7α,27-dihydroxycholesterol.[2][4]
25-Hydroxycholesterol (25-HC) High-affinity substrate. Efficiently converted to 7α,25-dihydroxycholesterol.[2][10]
Dehydroepiandrosterone (DHEA) Efficiently 7α-hydroxylated. A key reaction in neurosteroid metabolism.[1][8]
Pregnenolone Metabolized by CYP7B1, though typically with lower activity than DHEA.[2][8]
21-hydroxypregnenolone Identified as a novel substrate for purified CYP7B1.[8]

Note: Specific Km and kcat values for the human enzyme are detailed in specialized biochemical literature, such as the work by Yantsevich et al. in the FEBS Journal, which provides a thorough characterization of the purified enzyme.[8][11][12][13]

Methodologies for the In Vitro Study of CYP7B1

Robust and reproducible in vitro systems are the cornerstone of studying enzyme function and screening for potential inhibitors. The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity.

Workflow for Recombinant CYP7B1 Production and Assay

Workflow cluster_production Part A: Enzyme Production cluster_assay Part B: Enzymatic Assay n1 Gene Synthesis & Codon Optimization (Human CYP7B1) n2 Cloning into E. coli Expression Vector (e.g., pCWori+) n1->n2 n3 Transformation into E. coli Strain (e.g., DH5α, C43(DE3)) n2->n3 n4 Large-Scale Culture & IPTG Induction n3->n4 n5 Cell Harvest & Membrane Fraction Prep n4->n5 n6 Solubilization & Affinity Chromatography (e.g., Ni-NTA) n5->n6 n7 Purification & QC (SDS-PAGE, CO-spectrum) n6->n7 a1 Reconstitution of Enzyme System a2 Pre-incubation (37°C) a1->a2 a3 Initiate Reaction (add NADPH) a2->a3 a4 Time-course Incubation (37°C with shaking) a3->a4 a5 Reaction Quenching (add ice-cold solvent) a4->a5 a6 Sample Preparation (Extraction & Derivatization) a5->a6 a7 LC-MS/MS Analysis a6->a7

Figure 2: Overall workflow for CYP7B1 production and activity analysis.
Protocol 1: Expression and Purification of Recombinant Human CYP7B1

Rationale: Mammalian P450s are membrane-bound and often challenging to express in bacterial systems. This protocol utilizes an E. coli system, which is cost-effective and allows for high-yield production, with modifications to improve protein folding and membrane insertion.[3] Co-expression with chaperones may be necessary to achieve a properly folded, active enzyme.[9]

Materials:

  • E. coli expression strain (e.g., C43(DE3))

  • Expression vector with N-terminal tag (e.g., pCWori+ with His-tag) containing codon-optimized human CYP7B1 cDNA

  • Luria-Bertani (LB) broth and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • 5-aminolevulinic acid (ALA)

  • Lysis Buffer (e.g., 100 mM potassium phosphate pH 7.4, 20% glycerol, 1 mM EDTA, 1 mM DTT)

  • Detergent (e.g., sodium cholate)

  • Ni-NTA affinity chromatography column and buffers (Wash and Elution buffers with imidazole gradient)

  • Dialysis buffer (e.g., 100 mM potassium phosphate pH 7.4, 20% glycerol, 0.1 mM EDTA)

Step-by-Step Methodology:

  • Transformation: Transform the CYP7B1 expression plasmid into competent E. coli cells and plate on selective agar plates.

  • Starter Culture: Inoculate a single colony into 50 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Growth: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Cool the culture to 28°C. Induce protein expression by adding IPTG (final concentration ~0.5 mM) and supplement with ALA (final concentration ~0.5 mM) to facilitate heme synthesis. Continue to grow for 48-72 hours at 28°C.

  • Harvest and Lysis: Centrifuge the culture to pellet the cells. Resuspend the pellet in ice-cold Lysis Buffer and lyse the cells using a French press or sonicator.

  • Membrane Isolation: Centrifuge the lysate at 10,000 x g to remove cell debris. Transfer the supernatant to an ultracentrifuge and spin at 100,000 x g for 60 minutes to pellet the membrane fraction.

  • Solubilization: Resuspend the membrane pellet in Lysis Buffer containing a detergent (e.g., 1% sodium cholate) and stir gently on ice for 1 hour to solubilize membrane proteins.

  • Affinity Purification: Centrifuge the solubilized fraction at 100,000 x g for 60 minutes. Load the supernatant onto a Ni-NTA column pre-equilibrated with buffer containing a low concentration of detergent.

  • Wash and Elute: Wash the column extensively with Wash Buffer (containing 20-40 mM imidazole) to remove non-specifically bound proteins. Elute the His-tagged CYP7B1 with Elution Buffer (containing 250-300 mM imidazole).

  • Dialysis and QC: Dialyze the eluted protein against Dialysis Buffer to remove imidazole and excess detergent. Confirm protein purity by SDS-PAGE and concentration using a BCA assay. Verify correct heme incorporation by recording a CO-difference spectrum, which should show a characteristic peak at 450 nm for a functional P450.

Protocol 2: In Vitro Reconstitution and Enzymatic Assay

Rationale: As a Type II P450, CYP7B1 requires reconstitution with its redox partner, NADPH-cytochrome P450 reductase (POR), and a lipid environment (e.g., liposomes) to be catalytically active in vitro. This protocol details the setup for measuring the conversion of 27-HC.

Materials:

  • Purified recombinant CYP7B1

  • Purified recombinant human NADPH-cytochrome P450 reductase (POR)

  • L-α-dilauroyl-sn-glycero-3-phosphocholine (DLPC) liposomes

  • Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 27-hydroxycholesterol (substrate) stock solution in ethanol

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase) or NADPH stock solution

  • Quenching Solution (e.g., ice-cold ethyl acetate containing an internal standard like d7-7α,27-dihydroxycholesterol)

Step-by-Step Methodology:

  • Reconstitution: On ice, mix purified CYP7B1, POR (typically at a 1:2 or 1:3 molar ratio), and DLPC liposomes in the Reaction Buffer. The final concentration of CYP7B1 is typically in the range of 50-100 nM. Allow the mixture to incubate on ice for 30 minutes to facilitate membrane insertion.

  • Assay Preparation: In a microcentrifuge tube, add the reconstituted enzyme mix.

  • Substrate Addition: Add 27-hydroxycholesterol to a final concentration within the desired kinetic range (e.g., 0.5 - 50 µM). Vortex briefly.

  • Pre-incubation: Equilibrate the reaction mixture at 37°C for 5 minutes.

  • Reaction Initiation: Start the reaction by adding the NADPH regenerating system or NADPH to a final concentration of 1 mM.

  • Incubation: Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is within the linear range of product formation. Gentle shaking is recommended.

  • Reaction Termination: Stop the reaction by adding 2-3 volumes of ice-cold Quenching Solution. Vortex vigorously for 1 minute to extract the steroids.

  • Extraction: Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes to separate the organic and aqueous layers.

  • Sample Preparation for LC-MS/MS: Transfer the upper organic layer (ethyl acetate) to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for analysis.

  • Controls (Self-Validation):

    • No NADPH control: To confirm the reaction is NADPH-dependent.

    • No enzyme control: To check for non-enzymatic substrate degradation.

    • Time-zero control: To establish a baseline, where the quenching solution is added immediately after NADPH.

Protocol 3: LC-MS/MS Quantification of 7α,27-Dihydroxycholesterol

Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the necessary sensitivity and specificity to accurately quantify the enzymatic product in a complex biological matrix.

Instrumentation:

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Typical LC-MS/MS Parameters:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Methanol (90:10) with 0.1% formic acid

  • Gradient: A linear gradient from ~50% B to 100% B over several minutes.

  • Ionization Mode: Positive ESI or APCI.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions.

    • 7α,27-dihydroxycholesterol: e.g., m/z 401.3 → 383.3 ([M+H-H₂O]⁺ → [M+H-2H₂O]⁺)

    • Internal Standard (d7-7α,27-dihydroxycholesterol): e.g., m/z 408.3 → 390.3

  • Quantification: Generate a standard curve using known concentrations of authentic 7α,27-dihydroxycholesterol to calculate the amount of product formed in the enzymatic reaction.

Pathophysiological and Therapeutic Relevance

The critical role of CYP7B1 in sterol metabolism means its dysfunction has profound consequences.

Genetic Disorders: When Metabolism Fails
  • Hereditary Spastic Paraplegia Type 5 (SPG5): This is an autosomal recessive neurodegenerative disorder characterized by progressive stiffness and weakness of the lower limbs. It is caused by loss-of-function mutations in the CYP7B1 gene.[1] The exact pathogenic mechanism is still under investigation but is thought to involve the accumulation of neurotoxic substrates, such as 27-HC, or a deficiency of crucial downstream metabolites in the central nervous system.[1][7]

  • Congenital Bile Acid Synthesis Defect: In infants, severe mutations in CYP7B1 can lead to a profound inability to synthesize bile acids via the alternative pathway. This results in severe cholestatic liver disease, which can rapidly progress to liver failure.[1] These cases highlight the critical importance of the alternative pathway in early life.

CYP7B1 as a Therapeutic Target

The involvement of the CYP7B1/27-HC axis in multiple diseases makes it an attractive target for therapeutic intervention.

  • Metabolic Disease: In conditions like Metabolic-Associated Fatty Liver Disease (MAFLD), dysregulation of bile acid and oxysterol metabolism is a key feature. Modulating CYP7B1 activity could help restore metabolic homeostasis.[4]

  • Neuroinflammation and Neurodegeneration: Given the link to SPG5 and the role of 27-HC as a signaling molecule in the brain, targeting CYP7B1 could be a strategy to mitigate neuroinflammatory processes.[14]

  • Oncology: The substrate 27-HC has been shown to promote the growth of estrogen receptor-positive breast cancers.[6] Enhancing CYP7B1 activity to reduce systemic levels of 27-HC is a potential therapeutic strategy being explored.

Drug_Development cluster_target Therapeutic Target: CYP7B1 cluster_strategy Therapeutic Strategies cluster_disease Disease Context CYP7B1 CYP7B1 Enzyme Cancer ER+ Breast Cancer (High 27-HC) CYP7B1->Cancer ↓ 27-HC levels Neuro Neurodegeneration (e.g., SPG5) CYP7B1->Neuro Restore sterol homeostasis Metabolic Metabolic Disease (MAFLD) CYP7B1->Metabolic Modulate bile acid & oxysterol pools Activators Pharmacological Activators Activators->CYP7B1 Enhance Activity Inhibitors Pharmacological Inhibitors Inhibitors->CYP7B1 Block Activity

Figure 3: CYP7B1 as a central target in drug development.

Conclusion

The 7α-hydroxylation of 27-hydroxycholesterol by CYP7B1 is a reaction of fundamental importance, sitting at the crossroads of cholesterol catabolism and cellular signaling. A thorough understanding of its biochemical properties and the availability of robust in vitro tools are essential for elucidating its role in human health and disease. The protocols and insights provided in this guide offer a validated framework for researchers to probe the function of this critical enzyme, paving the way for novel diagnostic and therapeutic strategies targeting the complex web of sterol metabolism.

References

  • Evangelakos, I., Schwinge, D., Worthmann, A., et al. (2021). Oxysterol 7-α Hydroxylase (CYP7B1) Attenuates Metabolic-Associated Fatty Liver Disease in Mice at Thermoneutrality. Cells, 10(10), 2656. [Link]

  • Stiles, A. R., & Russell, D. W. (2011). CYP7B1: One Cytochrome P450, Two Human Genetic Diseases, and Multiple Physiological Functions. Journal of Biological Chemistry, 286(44), 37771–37779. [Link]

  • Bernhardt, R., & Zöllner, A. (2013). Purification and functional characterization of human 11β hydroxylase expressed in Escherichia coli. ResearchGate. [Link]

  • Wikipedia contributors. (2023). CYP7B1. Wikipedia. [Link]

  • Nelson, E. R., & Bulun, S. E. (2013). 27-Hydroxycholesterol: the First Identified Endogenous SERM. PMC. [Link]

  • Maioli, S., et al. (2023). Different effects of CYP27A1 and CYP7B1 on cognitive function: Two mouse models in comparison. The Journal of Steroid Biochemistry and Molecular Biology, 235, 106387. [Link]

  • Mast, N., & Pikuleva, I. A. (2018). The structure and characterization of human cytochrome P450 8B1 supports future drug design for nonalcoholic fatty liver disease and diabetes. Journal of Biological Chemistry, 293(3), 849–862. [Link]

  • Guengerich, F. P., et al. (2023). Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution. National Institutes of Health. [Link]

  • Yantsevich, A. V., Dzichenka, Y. V., Mackenzie, F., et al. (2014). Human steroid and oxysterol 7α-hydroxylase CYP7B1: Substrate specificity, azole binding and misfolding of clinically relevant mutants. ResearchGate. [Link]

  • Arnon, R., et al. (2000). Regulation of Oxysterol 7alpha-hydroxylase (CYP7B1) in Primary Cultures of Rat Hepatocytes. PubMed. [Link]

  • Fracchiolla, D. (2022). Expression and purification protocol of the Human (Homo sapiens) LC3B Ubiquitin-like modifier. protocols.io. [Link]

  • protocols.io. (2023). In-vitro CYP inhibition pooled. [Link]

  • Yang, R., et al. (2022). The CH25H–CYP7B1–RORα axis of cholesterol metabolism regulates osteoarthritis. Nature, 604(7906), 555–561. [Link]

  • Ren, S., et al. (2022). Cholesterol Metabolites 25-Hydroxycholesterol and 25-Hydroxycholesterol 3-Sulfate Are Potent Paired Regulators: From Discovery to Clinical Usage. MDPI. [Link]

  • BioIVT. (n.d.). In Vitro CYP (Cytochrome P450) Induction Studies. [Link]

  • Dzichenka, Y. V., et al. (2015). STRUCTURAL FEATURES OF HUMAN CYTOCHROME P450 7B1 WITH AN AMINO ACID SUBSTITUTION OF Phe470Ile. Doklady of the National Academy of Sciences of Belarus. [Link]

  • Cagnet, S., et al. (2019). Modulation of cell proteome by 25-hydroxycholesterol and 27-hydroxycholesterol: A link between cholesterol metabolism and antiviral defense. PMC. [Link]

  • GeneBio Systems. (n.d.). Recombinant Human CYP7B1. [Link]

  • Charles River. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • Cravens, A., et al. (2018). Mammalian Cells Engineered to Produce Novel Steroids. bioRxiv. [Link]

  • Johnson, W. J., et al. (1996). Comparison of the intracellular metabolism and trafficking of 25-hydroxycholesterol and cholesterol in macrophages. PubMed. [Link]

  • van der Werf, E. T., et al. (2024). Genome-wide study of somatic symptom and related disorders identifies novel genomic loci and map genetic architecture. medRxiv. [Link]

  • Liu, Y., et al. (2023). 25-hydroxycholesterol: an integrator of antiviral ability and signaling. Frontiers in Immunology. [Link]

  • Hampl, R., & Starka, L. (2002). 7-Hydroxydehydroepiandrosterone--a natural antiglucocorticoid and a candidate for steroid replacement therapy? ResearchGate. [Link]

Sources

The Guiding Hand: A Technical Deep Dive into 7α,27-Dihydroxycholesterol's Role in Immune Cell Migration

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the oxysterol 7α,27-dihydroxycholesterol and its involvement in the intricate dance of immune cell migration. As we navigate the complexities of the immune response, understanding the molecular cues that direct immune cells to sites of inflammation or lymphoid organs is paramount for the development of novel therapeutics. Here, we dissect the signaling pathways, metabolic generation, and experimental validation of 7α,27-dihydroxycholesterol's chemotactic function, offering both foundational knowledge and practical insights for researchers in the field.

The EBI2 Signaling Axis: A Central Regulator of Immune Cell Trafficking

The migration of immune cells is a tightly orchestrated process, critical for both immune surveillance and the mounting of an effective immune response. A key player in this process is the G-protein coupled receptor (GPCR) known as Epstein-Barr virus-induced gene 2 (EBI2), or GPR183.[1][2] EBI2 is expressed on a wide variety of immune cells, including B cells, T cells, dendritic cells (DCs), and macrophages, where it functions as a chemoreceptor, guiding these cells along a concentration gradient of its ligands.[1][3]

The discovery of the endogenous ligands for EBI2 has unveiled a fascinating link between cholesterol metabolism and immune regulation. The most potent and well-studied of these ligands is 7α,25-dihydroxycholesterol (7α,25-OHC) .[1][2][3] However, its structural isomer, 7α,27-dihydroxycholesterol , also demonstrates significant activity, contributing to the complex regulation of immune cell positioning.

7α,27-Dihydroxycholesterol: An Active Ligand in the EBI2 Signaling Pathway

While 7α,25-OHC is often considered the primary EBI2 ligand, studies have shown that hydroxylation of the cholesterol side chain at the 27-position also results in a molecule with strong EBI2 activation capabilities.[4] This positions 7α,27-dihydroxycholesterol as a relevant, albeit less studied, chemoattractant for EBI2-expressing immune cells.

The activation of EBI2 by 7α,27-dihydroxycholesterol initiates a signaling cascade that culminates in cellular migration. This process is crucial for various immunological functions, including the positioning of B cells in lymphoid follicles and the recruitment of T cells and DCs to sites of inflammation.[1][3]

Signaling Pathway Overview

The binding of 7α,27-dihydroxycholesterol to EBI2 triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways. EBI2 primarily couples to Gαi proteins, which, upon activation, inhibit adenylyl cyclase and lead to a decrease in intracellular cyclic AMP (cAMP) levels. More importantly for cell migration, the βγ subunits of the G-protein dissociate and activate downstream effectors such as phosphoinositide 3-kinase (PI3K) and phospholipase C (PLC). These pathways ultimately converge on the reorganization of the actin cytoskeleton, leading to cell polarization and directed movement towards the chemoattractant source.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EBI2 EBI2 (GPR183) G_protein Gαiβγ EBI2->G_protein Activation G_alpha Gαi (inactive) G_protein->G_alpha Dissociation G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociation ligand 7α,27-Dihydroxycholesterol ligand->EBI2 Binding PI3K PI3K G_beta_gamma->PI3K Activation PLC PLC G_beta_gamma->PLC Activation Actin Actin Cytoskeleton Reorganization PI3K->Actin PLC->Actin Migration Cell Migration Actin->Migration Cholesterol Cholesterol CYP27A1 CYP27A1 Cholesterol->CYP27A1 _27OHC 27-Hydroxycholesterol CYP7B1 CYP7B1 _27OHC->CYP7B1 _7a27diOHC 7α,27-Dihydroxycholesterol DegradingEnzymes Degrading Enzymes _7a27diOHC->DegradingEnzymes Degradation Degradation Products CYP27A1->_27OHC CYP7B1->_7a27diOHC DegradingEnzymes->Degradation

Figure 2. Biosynthetic pathway of 7α,27-dihydroxycholesterol.

Experimental Validation: The Transwell Migration Assay

To empirically investigate the chemotactic properties of 7α,27-dihydroxycholesterol on immune cells, the Transwell migration assay, also known as the Boyden chamber assay, is a robust and widely used in vitro method. [5]This assay quantifies the directional migration of cells through a porous membrane towards a chemoattractant.

Principle of the Transwell Assay

The assay utilizes a chamber consisting of two compartments separated by a microporous membrane. Immune cells are placed in the upper chamber, and a solution containing the suspected chemoattractant, in this case, 7α,27-dihydroxycholesterol, is placed in the lower chamber. If the cells express the corresponding receptor (EBI2), they will migrate through the pores of the membrane towards the higher concentration of the chemoattractant in the lower chamber. The number of migrated cells can then be quantified to determine the chemotactic activity of the substance.

Detailed Step-by-Step Protocol

Materials:

  • Transwell inserts with appropriate pore size for the immune cells of interest (e.g., 5 µm for lymphocytes)

  • 24-well tissue culture plates

  • Immune cells of interest (e.g., primary T cells, B cells, or a cell line expressing EBI2)

  • 7α,27-dihydroxycholesterol

  • Cell culture medium (e.g., RPMI 1640) with low serum or serum-free

  • Chemoattractant-free medium (negative control)

  • Known chemoattractant for the cell type (positive control)

  • Cell staining and counting reagents (e.g., Calcein AM, DAPI)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Preparation:

    • Culture immune cells to a sufficient density.

    • Prior to the assay, starve the cells in low-serum or serum-free medium for 2-4 hours. This increases their responsiveness to chemoattractants.

    • Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • Prepare a serial dilution of 7α,27-dihydroxycholesterol in serum-free medium in the lower wells of the 24-well plate. Include a vehicle control (e.g., ethanol) and a positive control. A typical concentration range to test for oxysterols is from 0.1 nM to 1 µM.

    • Carefully place the Transwell inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.

    • Add 100 µL of the cell suspension to the top of each Transwell insert.

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for a period appropriate for the cell type (typically 2-4 hours for lymphocytes).

  • Quantification of Migration:

    • After incubation, carefully remove the Transwell inserts.

    • Remove the non-migrated cells from the top of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the underside of the membrane. For fluorescent quantification, cells can be pre-labeled with a fluorescent dye like Calcein AM before the assay.

    • Count the migrated cells in several representative fields of view using a microscope or quantify the total fluorescence using a plate reader.

Data Analysis:

  • Calculate the average number of migrated cells for each condition.

  • Plot the number of migrated cells against the concentration of 7α,27-dihydroxycholesterol to generate a dose-response curve.

  • Compare the migration induced by 7α,27-dihydroxycholesterol to the negative and positive controls.

cluster_workflow Transwell Migration Assay Workflow A 1. Prepare Cell Suspension (1x10^6 cells/mL in serum-free medium) D 4. Add Cell Suspension to Upper Chamber A->D B 2. Add Chemoattractant to Lower Chamber (7α,27-dihydroxycholesterol dilutions) C 3. Place Transwell Insert in Well B->C C->D E 5. Incubate (37°C, 2-4 hours) D->E F 6. Remove Non-Migrated Cells E->F G 7. Stain and Quantify Migrated Cells F->G H 8. Data Analysis (Dose-Response Curve) G->H

Figure 3. Step-by-step workflow for a Transwell migration assay to assess the chemotactic activity of 7α,27-dihydroxycholesterol.

Concluding Remarks and Future Directions

The involvement of 7α,27-dihydroxycholesterol in immune cell migration via the EBI2 receptor highlights a critical intersection between lipid metabolism and immunology. While its isomer, 7α,25-dihydroxycholesterol, has garnered more attention, the significant activity of 7α,27-dihydroxycholesterol underscores the need for a more comprehensive understanding of the roles of various oxysterols in directing immune cell traffic.

For researchers and drug development professionals, this signaling axis presents a promising target for therapeutic intervention in a range of pathologies, including autoimmune diseases, chronic inflammation, and certain cancers. Modulating the activity of EBI2 or the enzymes involved in the synthesis and degradation of its oxysterol ligands could offer novel strategies to either enhance or suppress immune responses as needed.

Future research should focus on delineating the specific contexts in which 7α,27-dihydroxycholesterol plays a dominant role, its relative contribution to immune cell migration compared to 7α,25-dihydroxycholesterol in different tissues, and the precise mechanisms that regulate its localized production and degradation. Answering these questions will be pivotal in harnessing the therapeutic potential of this fascinating signaling pathway.

References

  • Sun, S., & Liu, C. (2015). 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases. Frontiers in Pharmacology, 6, 60. [Link]

  • Bydlowski, S. P., de Freitas, F. A., Levy, D., & Reichert, C. L. (2022). Effects of Oxysterols on Immune Cells and Related Diseases. International Journal of Molecular Sciences, 23(8), 4341. [Link]

  • Gessier, F., et al. (2014). 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases. ResearchGate. [Link]

  • Hannedouche, S., et al. (2011). Oxysterols direct immune cell migration via EBI2. Nature, 475(7357), 524–527. [Link]

  • PubChem. (n.d.). 7alpha,27-Dihydroxycholesterol. National Center for Biotechnology Information. [Link]

  • Martin, K. O., Budai, K., & Javitt, N. B. (1993). Cholesterol and 27-hydroxycholesterol 7 alpha-hydroxylation: evidence for two different enzymes. Journal of Lipid Research, 34(4), 581–588. [Link]

  • Spann, N. J., & Glass, C. K. (2013). Lymphatic-derived oxysterols promote anti-tumor immunity and response to immunotherapy in melanoma. eLife, 2, e01312. [Link]

  • Björkhem, I., & Eggertsen, G. (2001). Regulation of Oxysterol 7alpha-hydroxylase (CYP7B1) in Primary Cultures of Rat Hepatocytes. Journal of Biological Chemistry, 276(22), 18967–18973. [Link]

  • Kim, J. S., et al. (2022). GPR183 Regulates 7α,25-Dihydroxycholesterol-Induced Oxiapoptophagy in L929 Mouse Fibroblast Cell. Molecules, 27(15), 4798. [Link]

  • Kim, K. H., et al. (2014). 27-Hydroxycholesterol and 7alpha-hydroxycholesterol trigger a sequence of events leading to migration of CCR5-expressing Th1 lymphocytes. Toxicology and Applied Pharmacology, 274(3), 462–470. [Link]

  • Bydlowski, S. P., de Freitas, F. A., Levy, D., & Reichert, C. L. (2022). Effects of Oxysterols on Immune Cells and Related Diseases. International Journal of Molecular Sciences, 23(8), 4341. [Link]

  • Ghosh, A., et al. (2024). Oxysterol accumulation in aging cells alters GPCR signalling. bioRxiv. [Link]

  • Wikipedia. (n.d.). CYP7B1. [Link]

  • Sartorius. (n.d.). Incucyte® Chemotaxis Cell Migration Assay. [Link]

  • Van der Meer, J. H., et al. (2022). Oxysterol 7-α Hydroxylase (CYP7B1) Attenuates Metabolic-Associated Fatty Liver Disease in Mice at Thermoneutrality. Metabolites, 12(5), 435. [Link]

  • National Cancer Institute. (n.d.). Chemotaxis Assay. NCI Nanotechnology Characterization Laboratory. [Link]

  • Wu, Z., et al. (1999). Structure and functions of human oxysterol 7alpha-hydroxylase cDNAs and gene CYP7B1. The Journal of Biological Chemistry, 274(49), 34826–34833. [Link]

  • Taylor, A. M., et al. (2022). Activation of GPR183 by 7 α,25-Dihydroxycholesterol Induces Behavioral Hypersensitivity through Mitogen-Activated Protein Kinase and Nuclear Factor- κ B. The Journal of Pharmacology and Experimental Therapeutics, 383(2), 136–145. [Link]

  • Shinkawa, T., et al. (2001). Synthesis of 7α-hydroxy derivatives of regulatory oxysterols. Steroids, 66(1), 47–55. [Link]

  • Martin, K. O., et al. (1997). 7 alpha-hydroxylation of 27-hydroxycholesterol: biologic role in the regulation of cholesterol synthesis. Journal of Lipid Research, 38(5), 1053–1058. [Link]

  • Rose, K. A., et al. (2000). cyp7b1 catalyses the 7alpha-hydroxylation of dehydroepiandrosterone and 25-hydroxycholesterol in rat prostate. The Prostate, 45(1), 42–49. [Link]

  • Sun, S., & Liu, C. (2015). 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases. Frontiers in Pharmacology, 6, 60. [Link]

  • Pribyl, J., & Svobodova, E. (2021). How Have Leukocyte In Vitro Chemotaxis Assays Shaped Our Ideas about Macrophage Migration?. Cells, 10(10), 2755. [Link]

  • Axelson, M., & Sjövall, J. (1987). A novel pathway for biosynthesis of cholestanol with 7 alpha-hydroxylated C27-steroids as intermediates, and its importance for the accumulation of cholestanol in cerebrotendinous xanthomatosis. The Journal of Steroid Biochemistry, 28(2), 131–139. [Link]

Sources

Methodological & Application

Application Note: Structural Elucidation of 7α,27-Dihydroxycholesterol using Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 7α,27-Dihydroxycholesterol

7α,27-Dihydroxycholesterol is a crucial intermediate in the alternative pathway of bile acid synthesis and a significant metabolite of cholesterol.[1] Its physiological and pathological roles are of increasing interest, particularly in the context of neurodegenerative diseases and the regulation of cholesterol homeostasis.[1] Accurate identification and structural confirmation of this dihydroxylated oxysterol in complex biological matrices are paramount for understanding its metabolic pathways and biomarker potential. Tandem mass spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC), offers unparalleled sensitivity and specificity for this purpose, providing definitive structural information through characteristic fragmentation patterns.[1]

This application note provides a comprehensive guide to the structural elucidation of 7α,27-dihydroxycholesterol using LC-MS/MS. We will delve into the rationale behind the experimental design, from sample preparation to data interpretation, and provide a detailed, field-proven protocol for its analysis.

The Power of Tandem Mass Spectrometry for Structural Analysis

Tandem mass spectrometry is a powerful analytical technique that allows for the selection of a specific ion (the precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID) to generate a unique spectrum of product ions. This product ion spectrum serves as a structural fingerprint of the precursor ion. For a molecule like 7α,27-dihydroxycholesterol, which shares a common sterol backbone with numerous other endogenous steroids, MS/MS is essential for unambiguous identification.

The fragmentation of the 7α,27-dihydroxycholesterol molecule is not random; it occurs at specific, chemically labile bonds. By analyzing the mass-to-charge ratio (m/z) of the resulting product ions, we can deduce the presence of key functional groups and their locations on the cholesterol scaffold.

Experimental Workflow: A Step-by-Step Approach

The overall workflow for the analysis of 7α,27-dihydroxycholesterol involves several critical steps, each optimized to ensure accurate and reproducible results.

Tandem Mass Spectrometry Workflow for 7alpha,27-Dihydroxycholesterol cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Collection Sample Collection Protein Precipitation Protein Precipitation Sample Collection->Protein Precipitation Biological Matrix Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Protein Precipitation->Solid-Phase Extraction (SPE) Crude Extract Derivatization (Optional) Derivatization (Optional) Solid-Phase Extraction (SPE)->Derivatization (Optional) Purified Extract LC Separation LC Separation Derivatization (Optional)->LC Separation Analyte Electrospray Ionization (ESI) Electrospray Ionization (ESI) LC Separation->Electrospray Ionization (ESI) Precursor Ion Selection (MS1) Precursor Ion Selection (MS1) Electrospray Ionization (ESI)->Precursor Ion Selection (MS1) Collision-Induced Dissociation (CID) Collision-Induced Dissociation (CID) Precursor Ion Selection (MS1)->Collision-Induced Dissociation (CID) Product Ion Analysis (MS2) Product Ion Analysis (MS2) Collision-Induced Dissociation (CID)->Product Ion Analysis (MS2) Chromatogram Integration Chromatogram Integration Product Ion Analysis (MS2)->Chromatogram Integration Spectral Interpretation Spectral Interpretation Chromatogram Integration->Spectral Interpretation Structural Confirmation Structural Confirmation Spectral Interpretation->Structural Confirmation

Figure 1: Experimental workflow for 7α,27-dihydroxycholesterol analysis.

Detailed Protocol: From Sample to Spectrum

This protocol is designed for the analysis of 7α,27-dihydroxycholesterol in human plasma, but it can be adapted for other biological matrices with appropriate validation.

Part 1: Sample Preparation

The goal of sample preparation is to isolate the analyte from the complex biological matrix and to remove interfering substances.

1.1. Protein Precipitation:

  • To 200 µL of human plasma, add 1 mL of ice-cold ethanol to precipitate proteins.[2]

  • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant.

1.2. Solid-Phase Extraction (SPE):

  • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Load the supernatant from the previous step onto the cartridge.

  • Wash the cartridge with 3 mL of water to remove polar impurities.

  • Elute the oxysterols with 3 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

1.3. Derivatization (Optional but Recommended for Enhanced Sensitivity):

  • While non-derivatization methods exist, derivatization with a charge-tagging reagent can significantly improve ionization efficiency and, consequently, sensitivity.[3]

  • Reconstitute the dried extract in 100 µL of a 1:1 (v/v) mixture of acetonitrile and a solution of 0.5 M 2-picolylamine and 0.5 M 2-picolinic acid in dimethylformamide.

  • Add 20 µL of 2-dimethylaminoethylamine (DMED) and 20 µL of diisopropylethylamine (DIPEA).

  • Incubate at 60°C for 30 minutes.

  • After cooling, evaporate the solvent and reconstitute in 100 µL of the initial mobile phase.

Part 2: LC-MS/MS Instrumentation and Conditions

The following conditions are a robust starting point and should be optimized for the specific instrumentation used.

ParameterRecommended SettingRationale
Liquid Chromatography
ColumnC18 reverse-phase, 2.1 x 100 mm, 1.8 µmProvides excellent separation of oxysterols.
Mobile Phase A0.1% Formic Acid in WaterAcidified mobile phase promotes protonation in positive ESI.
Mobile Phase B0.1% Formic Acid in Acetonitrile/Isopropanol (90:10, v/v)Organic mobile phase for efficient elution of hydrophobic analytes.
Gradient30% to 100% B over 15 min, hold at 100% B for 5 min, re-equilibrate at 30% B for 5 minA gradual gradient ensures good chromatographic resolution of isomers.
Flow Rate0.3 mL/minCompatible with standard ESI sources.
Column Temperature40°CImproves peak shape and reproducibility.
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)Efficiently ionizes derivatized and underivatized oxysterols.
Capillary Voltage3.5 kVOptimized for stable spray and ion generation.
Gas Temperature325°CFacilitates desolvation of the analyte ions.
Gas Flow8 L/min
Nebulizer Pressure35 psi
Tandem MS (MRM Mode)
Precursor Ion (m/z)419.3 (for [M+H]⁺ of underivatized)Corresponds to the protonated molecule of 7α,27-dihydroxycholesterol.
Product Ion 1 (m/z)383.3Characteristic fragment resulting from the neutral loss of two water molecules.
Collision Energy 1 (eV)15Optimized for the primary fragmentation pathway.
Product Ion 2 (m/z)401.3Corresponds to the loss of one water molecule.
Collision Energy 2 (eV)12Lower energy to favor the single water loss.

Results and Discussion: Deciphering the Fragmentation Pattern

The structural elucidation of 7α,27-dihydroxycholesterol is confirmed by its characteristic fragmentation pattern in the MS/MS spectrum. The primary fragmentation pathways involve the neutral loss of water molecules from the hydroxyl groups.

Fragmentation of 7alpha,27-Dihydroxycholesterol cluster_main Proposed Fragmentation Pathway Precursor 7α,27-Dihydroxycholesterol [M+H]⁺ m/z 419.3 Fragment1 [M+H - H₂O]⁺ m/z 401.3 Precursor->Fragment1 - H₂O (from 7α-OH or 27-OH) Fragment2 [M+H - 2H₂O]⁺ m/z 383.3 Precursor->Fragment2 - 2H₂O (concerted loss) Fragment1->Fragment2 - H₂O Fragment3 Further Fragmentation Fragment2->Fragment3 Side-chain cleavage

Figure 2: Proposed fragmentation of 7α,27-dihydroxycholesterol.

The precursor ion at m/z 419.3 corresponds to the protonated molecule of 7α,27-dihydroxycholesterol. Upon collision-induced dissociation, the most facile fragmentation is the loss of a water molecule, leading to the product ion at m/z 401.3. A subsequent loss of another water molecule results in the product ion at m/z 383.3. The relative abundance of these product ions can be fine-tuned by adjusting the collision energy. The presence of both of these characteristic neutral losses provides strong evidence for the presence of two hydroxyl groups. The location of these hydroxyl groups can be further inferred by comparing the fragmentation pattern with that of other dihydroxycholesterol isomers, although this requires high-resolution mass spectrometry and is beyond the scope of this introductory protocol.

Conclusion

This application note provides a robust and reliable method for the structural elucidation of 7α,27-dihydroxycholesterol using tandem mass spectrometry. The detailed protocol, from sample preparation to data interpretation, is designed to be a valuable resource for researchers in various fields. The inherent specificity of tandem MS, combined with the characteristic fragmentation pattern of the analyte, allows for confident identification and opens the door for accurate quantification in complex biological samples. The methodologies described herein are foundational for further investigations into the roles of 7α,27-dihydroxycholesterol in health and disease.

References

  • MDPI. (2024). Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types. Available at: [Link]

  • Cronfa, Swansea University. Mass Spectrometry Imaging of Cholesterol and Oxysterols. Available at: [Link]

  • Frontiers. (2023). Identification of unusual oxysterols biosynthesised in human pregnancy by charge-tagging and liquid chromatography - mass spectrometry. Available at: [Link]

  • PubMed Central. (2007). Characterization of oxysterols by electrospray ionization tandem mass spectrometry after one-step derivatization with dimethylglycine. Available at: [Link]

  • PubMed Central. (2020). A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism. Available at: [Link]

  • Novartis OAK. (2014). Detection of dihydroxycholesterols in human plasma using HPLC-ESI-MS/MS. Available at: [Link]

  • PubMed. (2008). Liquid chromatography-mass spectrometry utilizing multi-stage fragmentation for the identification of oxysterols. Available at: [Link]

  • PubMed. (2006). Analysis of oxysterols by electrospray tandem mass spectrometry. Available at: [Link]

  • ResearchGate. (2017). Fragmentation of 7-hydroxycholesterols. Ions of elevated relative abundance in the spectra of 7a-and 7b-epimers are indicated by arrows. Available at: [Link]

Sources

Application Notes & Protocols for In Vitro Studies with 7α,27-Dihydroxycholesterol

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Understanding the Significance of 7α,27-Dihydroxycholesterol

7α,27-Dihydroxycholesterol (7α,27-diOHC) is an endogenous oxysterol, an oxidized derivative of cholesterol, that serves as a critical intermediate in the alternative "acidic" pathway of bile acid synthesis.[1][2] It is formed from its precursor, 27-hydroxycholesterol (27-OHC), through the enzymatic action of oxysterol 7α-hydroxylase (CYP7B1).[3][4] Beyond its metabolic role, 7α,27-diOHC and its precursors are potent signaling molecules, primarily recognized as endogenous ligands for Liver X Receptors (LXRs), which are master regulators of cholesterol homeostasis, inflammation, and fatty acid metabolism.[5][6][7]

The conversion of 27-OHC, a known inhibitor of cholesterol synthesis, to 7α,27-diOHC effectively neutralizes this inhibitory activity, highlighting a sophisticated local regulatory mechanism within tissues.[8] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the effective use of 7α,27-diOHC in in vitro cell culture experiments, grounded in its biochemical functions and validated through detailed, field-proven protocols.

Physicochemical Properties and Essential Handling Protocols

Successful in vitro experiments begin with the correct preparation and handling of the compound. Due to its sterol backbone, 7α,27-diOHC is highly lipophilic and virtually insoluble in aqueous media like cell culture medium.

Table 1: Physicochemical Properties of 7α,27-Dihydroxycholesterol

PropertyValueSource
Molecular Formula C₂₇H₄₆O₃[2]
Molecular Weight 418.7 g/mol [2]
Appearance Crystalline solid[9]
Water Solubility Predicted: 0.0051 g/L (Very Low)[1]
logP Predicted: 4.67[1]
Storage (Powder) -20°C for up to 3 years[10]
Storage (in Solvent) -80°C for up to 1 year[10]
Protocol 2.1: Preparation of a High-Concentration Stock Solution

Causality: The use of an organic solvent is necessary to overcome the poor aqueous solubility of 7α,27-diOHC. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing capacity and compatibility with most cell culture applications at low final concentrations (<0.5% v/v).

Materials:

  • 7α,27-Dihydroxycholesterol powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile, amber glass vial or polypropylene microcentrifuge tube

  • Calibrated precision balance and sterile weighing paper/boat

Procedure:

  • Aseptic Technique: Perform all steps in a sterile biological safety cabinet to prevent contamination.

  • Weighing: Carefully weigh the desired amount of 7α,27-diOHC powder. For example, to prepare a 10 mM stock solution, weigh out 4.19 mg of the compound.

  • Solubilization: Transfer the powder to the sterile vial. Add the calculated volume of sterile DMSO to achieve the target concentration (e.g., add 1 mL of DMSO for 4.19 mg to make a 10 mM stock).

  • Dissolution: Vortex the solution vigorously. Gentle warming in a 37°C water bath and/or brief sonication may be required to ensure complete dissolution.[10] Visually inspect the solution against a light source to confirm there are no visible particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C in tightly sealed tubes.

Protocol 2.2: Preparation of Working Solutions for Cell Treatment

Causality: Direct addition of a concentrated DMSO stock to aqueous media can cause the compound to precipitate. A serial dilution or intermediate dilution step is critical for maintaining solubility and achieving a homogenous final concentration in the cell culture medium.

Procedure:

  • Thaw Stock: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Pre-warm Medium: Pre-warm the complete cell culture medium (containing serum, if applicable) to 37°C.

  • Dilution: Directly add the required volume of the stock solution to the pre-warmed medium and immediately vortex or invert vigorously to mix. The final concentration of DMSO should be kept to a minimum, ideally ≤0.1%.

    • Example for a 10 µM final concentration: Add 1 µL of the 10 mM stock solution to 1 mL of culture medium.

  • Vehicle Control: It is imperative to prepare a vehicle control by adding the same final concentration of DMSO to the culture medium. This control is essential to ensure that any observed cellular effects are due to the compound and not the solvent.[11]

  • Use Immediately: Use the freshly prepared working solution to treat cells without delay to minimize the risk of precipitation or degradation.

Core Mechanism of Action: Liver X Receptor (LXR) Activation

The primary mechanism through which 7α,27-diOHC and related oxysterols exert their effects on cholesterol metabolism is by activating the nuclear receptors LXRα (NR1H3) and LXRβ (NR1H2).[12][13]

The LXR Signaling Cascade:

  • Ligand Binding: In the cell, 7α,27-diOHC enters the nucleus and binds to the ligand-binding domain of LXR.

  • Conformational Change: This binding induces a conformational change in the LXR protein, causing the release of co-repressor proteins and the recruitment of co-activator proteins.

  • Heterodimerization: The activated LXR forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).

  • DNA Binding: This LXR/RXR heterodimer binds to specific DNA sequences known as LXR Response Elements (LXREs) located in the promoter regions of target genes.[7]

  • Gene Transcription: The bound complex, along with its co-activators, initiates the transcription of genes that play a pivotal role in reverse cholesterol transport. Key LXR target genes in macrophages include ATP-binding cassette transporter A1 (ABCA1), ATP-binding cassette transporter G1 (ABCG1), and Apolipoprotein E (ApoE).[14][15]

This pathway is central to how macrophages prevent the excessive buildup of cholesterol, a hallmark of foam cell formation in atherosclerosis.

LXR_Signaling_Pathway cluster_cell Macrophage cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 7α,27-diOHC LXR LXR Ligand->LXR Binds & Activates LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXRE LXR_RXR->LXRE Binds to DNA TargetGenes Target Genes (ABCA1, ABCG1, ApoE) LXRE->TargetGenes Initiates Transcription mRNA mRNA TargetGenes->mRNA Produces cluster_cytoplasm cluster_cytoplasm mRNA->cluster_cytoplasm Export

Caption: LXR signaling pathway activated by 7α,27-diOHC.

Application I: Quantifying LXR Target Gene Upregulation in Macrophages

This protocol provides a method to validate the biological activity of 7α,27-diOHC by measuring the transcriptional upregulation of LXR target genes in a human macrophage model.

Rationale: The induction of ABCA1 and ABCG1 is a hallmark of LXR activation and a direct functional readout of the compound's effect.[16] This assay is fundamental for studies related to atherosclerosis, lipid metabolism, and macrophage biology. The human monocytic cell line THP-1 is a widely used and reliable model for these studies.[6][17]

Protocol 4.1: THP-1 Differentiation and Treatment
  • Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Differentiation: Seed THP-1 cells in 6-well plates at a density of 5 x 10⁵ cells/well. Induce differentiation into macrophage-like cells by adding Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL.

  • Incubation: Incubate for 48-72 hours. Differentiated macrophages will become adherent.

  • Resting Phase: After differentiation, gently aspirate the PMA-containing medium, wash once with sterile Phosphate-Buffered Saline (PBS), and add fresh, complete medium without PMA. Allow cells to rest for 24 hours.

  • Treatment: Prepare working solutions of 7α,27-diOHC in complete medium at desired concentrations (a range of 1 µM, 5 µM, and 10 µM is a good starting point). Also prepare a vehicle control (e.g., 0.1% DMSO). Replace the medium in each well with the treatment or vehicle control solutions.

  • Incubation: Incubate the treated cells for 18-24 hours.

Protocol 4.2: RNA Extraction and Quantitative PCR (qPCR)
  • Cell Lysis: After incubation, aspirate the medium and wash cells with PBS. Lyse the cells directly in the well using a suitable lysis buffer (e.g., from an RNA extraction kit).

  • RNA Extraction: Purify total RNA using a column-based kit according to the manufacturer's protocol. Elute RNA in nuclease-free water.

  • Quantification & Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 500 ng to 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers specific for your target genes (e.g., ABCA1, ABCG1) and a housekeeping gene (e.g., GAPDH, ACTB).

Table 2: Example Human qPCR Primer Sequences

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
ABCA1 CCTTGTCAGAGATGGTCGTGTCGCAAAGGAAGGAGTACACCTCC
ABCG1 GCTCATGGCCTACAGGAAGATGGTAGGGCAGTAGGTCAGGTTCG
GAPDH GTCAGTGGTGGACCTGACCTAGGGGTCTACATGGCAACTG
  • Data Analysis: Calculate the relative gene expression using the Delta-Delta Ct (ΔΔCt) method, normalizing the expression of target genes to the housekeeping gene and comparing the treatment groups to the vehicle control.

Application II: Assessing Dose-Dependent Cytotoxicity

Rationale: Before investigating specific functional outcomes, it is crucial to determine the concentration range at which 7α,27-diOHC is non-toxic to your chosen cell line. At high concentrations, oxysterols can induce cytotoxicity and apoptosis.[18][19] This protocol establishes a toxicity profile using a standard cell viability assay.

Protocol 5.1: Cell Viability Assessment (MTT Assay)
  • Cell Seeding: Seed your cells of interest (e.g., HepG2, MCF-7) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare a serial dilution of 7α,27-diOHC in culture medium. Common concentration ranges to test for cytotoxicity are 0.1 µM to 50 µM.[20][21] Include a vehicle control and an "untreated" control.

  • Incubation: Carefully replace the medium in each well with the treatment solutions. Incubate for a relevant time period (e.g., 24, 48, or 72 hours).

  • Add MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilize Crystals: Aspirate the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to calculate the percentage of cell viability.

Table 3: Example Data Presentation for Cytotoxicity Assay

Concentration (µM)Mean Absorbance (570 nm)Std. Deviation% Viability (vs. Vehicle)
Vehicle Control 1.2540.087100%
1 1.2310.09198.2%
5 1.1980.07595.5%
10 1.1500.08291.7%
25 0.8770.06369.9%
50 0.4520.05536.0%

Experimental Workflow and Troubleshooting

A successful experiment requires a logical flow from preparation to analysis. The following diagram outlines a typical workflow.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis PrepStock Prepare 7α,27-diOHC Stock Solution (Protocol 2.1) PrepWorking Prepare Working Solutions & Vehicle Control (Protocol 2.2) PrepStock->PrepWorking CultureCells Culture & Plate Cells TreatCells Treat Cells (e.g., 24h) CultureCells->TreatCells PrepWorking->TreatCells Harvest Harvest Cells for RNA, Protein, or Assay TreatCells->Harvest Assay Perform Assay (e.g., qPCR, MTT) Harvest->Assay Analyze Analyze & Interpret Data Assay->Analyze

Caption: General experimental workflow for in vitro cell-based assays.

Table 4: Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Compound Precipitation in Medium Final DMSO concentration too high; Inadequate mixing; Cold medium used for dilution.Ensure final DMSO is <0.5%. Add stock to 37°C medium and vortex immediately. Prepare fresh for each experiment.
High Variability Between Replicates Inconsistent cell seeding; Pipetting errors; Edge effects in multi-well plates.Use a cell counter for accurate seeding. Use calibrated pipettes. Avoid using the outermost wells of plates.
No Effect on LXR Target Genes Compound inactive; Cell line unresponsive; Incorrect incubation time; RNA degradation.Verify compound source and age. Confirm cell line expresses LXR. Perform a time-course experiment (6-24h). Use proper RNA handling techniques.
Unexpectedly High Cytotoxicity DMSO concentration too high; Compound concentration too high for the cell line; Contamination.Always run a vehicle control; ensure final DMSO is ≤0.1%. Perform a dose-response (Protocol 5.1). Check for mycoplasma contamination.

References

  • Martin, K. O., Reiss, A. B., Lathe, R., & Javitt, N. B. (1997). 7 alpha-hydroxylation of 27-hydroxycholesterol: biologic role in the regulation of cholesterol synthesis. Journal of Lipid Research, 38(5), 1053–1058. [Link]

  • PubChem. (n.d.). 7alpha-hydroxycholesterol. National Center for Biotechnology Information. Retrieved from [Link]

  • Cyan-Dye. (n.d.). 7α,27-Dihydroxycholesterol. Retrieved from [Link]

  • Reboldi, A., & Cyster, J. G. (2016). Pox-protein-induced antiviral state of blood cells. Science, 352(6292), 1373-1374. (Note: While this specific citation is not directly about 7a,27-diOHC, the broader review it is part of discusses oxysterol roles in immunity, similar to the information found in the MDPI source). A more direct source is: Cruz-García, L., & Gascón, S. (2023). Effects of Oxysterols on Immune Cells and Related Diseases. International Journal of Molecular Sciences, 24(7), 6195. [Link]

  • Wikipedia contributors. (2023, March 29). 27-hydroxycholesterol 7alpha-monooxygenase. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • He, S., et al. (2021). Our evolving understanding of how 27-hydroxycholesterol influences Cancer. The Journal of Steroid Biochemistry and Molecular Biology, 212, 105934. [Link]

  • Kim, W. K., et al. (2021). 27-Hydroxycholesterol induces macrophage gene expression via LXR-dependent and -independent mechanisms. The Korean Journal of Physiology & Pharmacology, 25(2), 143–151. [Link]

  • Honda, A., et al. (2013). 7-Dehydrocholesterol metabolites produced by sterol 27-hydroxylase (CYP27A1) modulate liver X receptor activity. The Journal of Steroid Biochemistry and Molecular Biology, 136, 68-76. [Link]

  • FooDB. (2015). Showing Compound 7alpha,27-Dihydroxycholesterol (FDB023875). Retrieved from [Link]

  • Al-Aazy, A., et al. (2018). 27-hydroxycholesterol decreases cell proliferation in colon cancer cell lines. PLoS One, 13(7), e0201206. [Link]

  • Gelsomino, L., et al. (2020). The cytotoxicity of 27-hydroxycholesterol in MCF-7 and MDA-MB-231. Galen Medical Journal, 9, e1681. [Link]

  • Martin, K. O., et al. (1997). 7 alpha-hydroxylation of 27-hydroxycholesterol: biologic role in the regulation of cholesterol synthesis. Journal of Lipid Research, 38(5), 1053-8. [Link]

  • Gelsomino, L., et al. (2020). The Cytotoxicity of 27-Hydroxycholesterol in MCF-7 and MDA-MB-231. Galen Medical Journal, 9, 1681. [Link]

  • Nury, T., et al. (2022). Sources of 7-ketocholesterol, metabolism and inactivation strategies: food and biomedical applications. Redox Experimental Medicine, 5(1), 38-55. [Link]

  • Civra, A., et al. (2019). Modulation of cell proteome by 25-hydroxycholesterol and 27-hydroxycholesterol: A link between cholesterol metabolism and antiviral defense. Free Radical Biology and Medicine, 143, 226-237. [Link]

  • Chen, P. Y., et al. (2017). 7-ketocholesterol and 27-hydroxycholesterol decreased doxorubicin sensitivity in breast cancer cells: estrogenic activity and mTOR pathway. Oncotarget, 8(52), 90155–90166. [Link]

  • Martin, K. O., Budai, K., & Javitt, N. B. (1993). Cholesterol and 27-hydroxycholesterol 7 alpha-hydroxylation: evidence for two different enzymes. Journal of Lipid Research, 34(4), 581–588. [Link]

  • PubChem. (n.d.). 7alpha,27-Dihydroxycholesterol. National Center for Biotechnology Information. Retrieved from [Link]

  • Calkin, A. C., & Tontonoz, P. (2010). The macrophage LBP gene is an LXR target that promotes macrophage survival and atherosclerosis. Journal of Lipid Research, 51(1), 143–152. [Link]

  • Kim, W. K., et al. (2021). 27-Hydroxycholesterol induces macrophage gene expression via LXR-dependent and -independent mechanisms. The Korean Journal of Physiology & Pharmacology, 25(2), 143-151. [Link]

  • He, S., et al. (2014). 27-Hydroxycholesterol and 7α-hydroxycholesterol trigger a sequence of events leading to migration of CCR5-expressing Th1 lymphocytes. Toxicology and Applied Pharmacology, 274(3), 462-470. [Link]

  • Gage, M. C., et al. (2022). Myeloid LXR (Liver X Receptor) Deficiency Induces Inflammatory Gene Expression in Foamy Macrophages and Accelerates Atherosclerosis. Arteriosclerosis, Thrombosis, and Vascular Biology, 42(6), 714–728. [Link]

  • Zhao, Y., et al. (2022). Targeting macrophages in atherosclerosis using nanocarriers loaded with liver X receptor agonists: A narrow review. Frontiers in Cardiovascular Medicine, 9, 1030043. [Link]

  • Janowski, B. A., Willy, P. J., Devi, T. R., Falck, J. R., & Mangelsdorf, D. J. (1996). An oxysterol signalling pathway mediated by the nuclear receptor LXR alpha. Nature, 383(6602), 728–731. [Link]

  • Joseph, S. B., et al. (2002). Identification of macrophage liver X receptors as inhibitors of atherosclerosis. Proceedings of the National Academy of Sciences of the United States of America, 99(11), 7604–7609. [Link]

  • Glaros, E. N., et al. (2009). Differential Regulation of Gene Expression by LXRs in Response to Macrophage Cholesterol Loading. The Journal of Steroid Biochemistry and Molecular Biology, 116(1-2), 43–49. [Link]

Sources

Application Notes and Protocols: Investigating the Effects of 7α,27-Dihydroxycholesterol in Primary Neuronal Cell Cultures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of Cholesterol Metabolism in the Brain

While cholesterol is indispensable for neuronal membrane integrity and function, its metabolic byproducts, known as oxysterols, play complex and often potent signaling roles within the central nervous system (CNS).[1] Alterations in brain cholesterol metabolism are increasingly recognized as key factors in the pathophysiology of neurodegenerative conditions like Alzheimer's and Parkinson's disease.[2][3] Among the diverse family of oxysterols, 7α,27-dihydroxycholesterol stands out as a molecule of significant interest.

7α,27-dihydroxycholesterol is a dihydroxylated oxysterol.[4] Its precursor, 27-hydroxycholesterol (27-OHC), is the most abundant oxysterol in human circulation and, unlike cholesterol, can readily cross the blood-brain barrier (BBB).[2][5] Within the brain, 27-OHC is metabolized into 7α,27-dihydroxycholesterol by the enzyme oxysterol 7α-hydroxylase (CYP7B1), which is highly expressed in the brain.[3][5] This metabolic conversion is a critical step in a pathway that may influence neuronal fate. Emerging evidence suggests a dark side to this molecule; elevated levels of 7α,27-dihydroxycholesterol have been found in the cerebrospinal fluid of Parkinson's disease patients and have been shown to induce apoptosis in midbrain dopamine neuron cultures.[3]

Mechanistically, oxysterols like 27-OHC and its derivatives are known to be endogenous ligands for nuclear receptors, particularly Liver X Receptors (LXRs).[5][6] LXRs are master regulators of cholesterol homeostasis and inflammatory responses in the CNS.[6][7] The interaction of 7α,27-dihydroxycholesterol with these and other signaling pathways can trigger a cascade of events, including oxidative stress, endoplasmic reticulum (ER) stress, and ultimately, cell death.[1][8]

These application notes provide a comprehensive framework for researchers investigating the impact of 7α,27-dihydroxycholesterol on primary neuronal cell cultures. We detail robust, validated protocols for cell culture, oxysterol treatment, and a suite of downstream assays designed to dissect the cellular and molecular responses. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.

Experimental Design: Key Considerations and Rationale

Investigating the effects of a lipophilic compound like 7α,27-dihydroxycholesterol requires careful experimental design to ensure reproducible and meaningful results.

1. The Model System: Primary Neuronal Cultures Primary neuronal cultures, derived directly from embryonic brain tissue (e.g., rat cortex or hippocampus), are the preferred in vitro model. Unlike immortalized cell lines, they more accurately reflect the complex physiology, connectivity, and vulnerability of native neurons. This guide provides a generalized protocol, but it is crucial to follow institution-specific guidelines for animal work.[9][10][11]

2. Handling Lipophilic Oxysterols

  • Causality: 7α,27-dihydroxycholesterol is highly hydrophobic and will not dissolve in aqueous culture media. A vehicle is required for solubilization.

  • Recommendation: Dimethyl sulfoxide (DMSO) or absolute ethanol are common choices. Prepare a high-concentration stock solution (e.g., 10-20 mM) and store it in small aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Critical Control: The final concentration of the solvent in the culture medium must be kept to a minimum (typically ≤0.1%) as the solvent itself can be toxic to neurons. A "vehicle control" (cells treated with the same final concentration of solvent alone) is mandatory in every experiment.

3. Determining Treatment Concentration and Duration

  • Causality: The biological effects of oxysterols are highly dependent on both dose and exposure time. Low concentrations may elicit signaling events, while high concentrations can cause overt toxicity.[1][12]

  • Recommendation:

    • Dose-Response: Perform a dose-response study to identify the optimal concentration range. Based on literature for related oxysterols, a range of 1 µM to 25 µM is a logical starting point.[2]

    • Time-Course: Assess cellular responses at multiple time points (e.g., 12, 24, and 48 hours) to capture both early signaling events and later consequences like apoptosis.

Experimental Workflow Overview

The following diagram outlines the complete experimental process, from culture preparation to data analysis.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis Plate_Coating Coat Plates/Coverslips (e.g., Poly-D-Lysine) Dissection Dissect Embryonic Brain Tissue (e.g., E18 Rat Cortex) Plate_Coating->Dissection Dissociation Enzymatic & Mechanical Dissociation Dissection->Dissociation Plating Plate Neurons in Culture Medium Dissociation->Plating Maturation Culture for 7-10 Days (Maturation) Plating->Maturation Treatment Treat Matured Neurons (Vehicle and 7α,27-diHC) Maturation->Treatment Stock_Prep Prepare 7α,27-diHC Stock Solution (in DMSO) Working_Sol Prepare Working Solutions in Culture Medium Stock_Prep->Working_Sol Working_Sol->Treatment Incubation Incubate for Desired Duration (e.g., 24h, 48h) Treatment->Incubation Viability Cell Viability Assays (MTT, LDH) Incubation->Viability Ox_Stress Oxidative Stress (ROS Detection) Incubation->Ox_Stress Apoptosis Apoptosis Assays (Caspase, TUNEL) Incubation->Apoptosis Gene_Protein Gene/Protein Expression (qPCR, Western Blot) Incubation->Gene_Protein

Caption: Workflow for studying 7α,27-dihydroxycholesterol in primary neurons.

Protocols: A Step-by-Step Guide

Protocol 1: Primary Cortical Neuron Culture

This protocol is a condensed guide for isolating and culturing primary neurons from embryonic day 18 (E18) rat cortices. It is essential to perform all steps under sterile conditions in a laminar flow cabinet.[9][11][13]

Materials:

  • Timed-pregnant Sprague-Dawley rat (E18)

  • Culture plates/coverslips coated with 50 µg/mL Poly-D-Lysine (PDL)[9]

  • Dissection medium: Ice-cold HBSS or Neurobasal medium

  • Enzyme solution: Papain (20 units/mL) in dissection medium

  • Enzyme inhibitor: Ovomucoid protease inhibitor in dissection medium

  • Culture Medium: Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.

Methodology:

  • Plate Coating: Coat culture vessels with PDL solution for at least 1 hour at room temperature, wash 3 times with sterile water, and allow to dry completely. Coated plates can be stored at 4°C for up to two weeks.[9][14]

  • Dissection: Euthanize the pregnant rat according to approved institutional protocols. Dissect the uterine horn and remove the E18 embryos. Place embryos in ice-cold dissection medium.

  • Tissue Isolation: Under a dissecting microscope, remove the brain from each embryo. Isolate the cerebral cortices and remove the meninges.

  • Dissociation: a. Transfer the cortical tissue to a 15 mL conical tube. b. Incubate in the enzyme solution for 20-30 minutes at 37°C.[11] c. Remove the enzyme solution, wash with inhibitor solution, and then wash twice with warmed culture medium. d. Gently triturate the tissue with a fire-polished Pasteur pipette until the solution is homogenous and no tissue clumps are visible.[11]

  • Plating: a. Determine cell density using a hemocytometer and Trypan Blue exclusion. b. Plate the cells onto the PDL-coated vessels at a density of 2.5 x 10⁵ cells/cm². c. Incubate at 37°C in a humidified 5% CO₂ incubator.

  • Maintenance: After 24 hours, perform a half-medium change to remove cellular debris. Continue to replace half of the medium every 3-4 days. Allow neurons to mature for at least 7-10 days in vitro (DIV) before initiating treatment.

Protocol 2: 7α,27-Dihydroxycholesterol Treatment

Materials:

  • 7α,27-dihydroxycholesterol powder

  • Sterile, anhydrous DMSO

  • Matured primary neuronal cultures (DIV 7-10)

  • Warmed, complete neuronal culture medium

Methodology:

  • Stock Solution Preparation: a. Carefully weigh the 7α,27-dihydroxycholesterol powder. b. Dissolve in anhydrous DMSO to create a 10 mM stock solution. Ensure it is fully dissolved. c. Aliquot the stock solution into small, single-use volumes and store at -80°C.

  • Treatment Preparation: a. On the day of the experiment, thaw an aliquot of the 10 mM stock solution. b. Prepare serial dilutions in pre-warmed culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM). c. Prepare a vehicle control medium containing the same final concentration of DMSO as the highest treatment dose.

  • Cell Treatment: a. Carefully remove 50% of the conditioned medium from each well of the cultured neurons. b. Gently add an equal volume of the prepared treatment or vehicle control medium to the respective wells. c. Return the plates to the incubator (37°C, 5% CO₂) for the desired treatment duration (e.g., 24 or 48 hours).

Downstream Analysis: Assessing the Neuronal Response

After treatment, a multi-faceted approach is required to characterize the effects of 7α,27-dihydroxycholesterol.

Neuronal Viability and Cytotoxicity
  • Rationale: To quantify the dose-dependent toxicity of the compound. Different assays measure distinct aspects of cell health.

  • Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay. This colorimetric assay measures the metabolic activity of mitochondrial dehydrogenases, which is an indicator of viable, metabolically active cells.[15]

MTT Protocol:

  • Following the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well.

  • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Add solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and pipette to dissolve the crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Treatment Concentration% Viability (24h)% Viability (48h)
Vehicle (0.1% DMSO)100 ± 4.5100 ± 5.1
1 µM 7α,27-diHC98 ± 5.295 ± 6.3
5 µM 7α,27-diHC85 ± 6.172 ± 5.8
10 µM 7α,27-diHC62 ± 7.341 ± 6.9
25 µM 7α,27-diHC31 ± 4.915 ± 3.8
Table 1: Example dose-response data for neuronal viability following treatment. Data are represented as mean ± SD.
Oxidative Stress
  • Rationale: Many oxysterols, including related compounds, are known to induce the production of reactive oxygen species (ROS), leading to cellular damage.[1][8][16]

  • Recommended Assay: Dihydroethidium (DHE) Staining. DHE is a fluorescent probe that specifically detects superoxide radicals.

DHE Staining Protocol:

  • After treatment, wash cells once with warm HBSS.

  • Incubate cells with DHE solution (e.g., 10 µM in HBSS) for 30 minutes at 37°C, protected from light.

  • Wash cells twice with HBSS.

  • Immediately visualize using fluorescence microscopy (Excitation/Emission: ~518/605 nm) or quantify using a plate reader.

Treatment (24h)Relative Fluorescence Units (RFU)
Vehicle (0.1% DMSO)1.00 ± 0.12
1 µM 7α,27-diHC1.15 ± 0.15
5 µM 7α,27-diHC2.45 ± 0.21
10 µM 7α,27-diHC4.80 ± 0.35
Table 2: Example data for ROS production measured by DHE fluorescence. Data are normalized to the vehicle control and represented as mean ± SD.
Apoptosis and Cell Death Mechanisms
  • Rationale: It is crucial to determine whether cell death occurs via programmed apoptosis or necrosis. Studies have specifically implicated 7α,27-dihydroxycholesterol in inducing apoptosis.[3]

  • Recommended Assay: Caspase-3/7 Activity Assay. This assay measures the activity of key executioner caspases, which are hallmarks of apoptosis.

Caspase-3/7 Activity Protocol:

  • Use a commercially available luminogenic or fluorogenic Caspase-Glo® 3/7 assay system.

  • After treatment, add the Caspase-Glo® reagent directly to the wells.

  • Mix gently and incubate at room temperature for 1-2 hours.

  • Measure luminescence or fluorescence using a plate reader.

Molecular Signaling Pathways
  • Rationale: To understand the mechanisms of action, it is important to investigate changes in gene and protein expression. Given that oxysterols are LXR agonists, examining the expression of LXR target genes is a logical starting point.[6][7]

Hypothesized Signaling Pathway: The following diagram illustrates a potential mechanism by which 7α,27-dihydroxycholesterol could induce neuronal dysfunction.

G cluster_nuc Nucleus cluster_cyto Cytoplasm Cmpd 7α,27-Dihydroxycholesterol LXR LXR/RXR Cmpd->LXR Agonist Binding ER_Stress ER Stress Cmpd->ER_Stress ? ROS ↑ ROS Production Cmpd->ROS ? TargetGenes Target Gene Expression (e.g., ABCA1, SREBP-1c) LXR->TargetGenes Transcription Apoptosis Apoptosis TargetGenes->Apoptosis Altered Lipid Homeostasis Mito Mitochondrial Dysfunction ER_Stress->Mito ROS->Mito Caspase Caspase Activation Mito->Caspase Caspase->Apoptosis

Caption: Hypothesized signaling cascade initiated by 7α,27-dihydroxycholesterol.

Recommended Analyses:

  • Quantitative PCR (qPCR): Measure mRNA levels of LXR target genes (e.g., ABCA1, SREBP1c), ER stress markers (CHOP, BIP), and apoptosis-related genes (Bax, Bcl-2).

  • Western Blotting: Analyze protein levels of cleaved (active) Caspase-3, PARP cleavage, and key signaling proteins to validate qPCR findings.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust foundation for characterizing the neurotoxic effects of 7α,27-dihydroxycholesterol. By combining viability, oxidative stress, and apoptosis assays with molecular analyses, researchers can build a comprehensive picture of how this oxysterol impacts neuronal health. The link between this metabolite and neurodegenerative diseases like Parkinson's suggests that understanding its mechanisms of action is a critical endeavor.[3] Future studies could explore the use of LXR antagonists or antioxidants to mitigate 7α,27-dihydroxycholesterol-induced toxicity, potentially uncovering new therapeutic strategies for these devastating disorders.

References

  • Lir-Wan, J., et al. (2004). 7alpha-Hydroperoxycholesterol causes CNS neuronal cell death. PubMed. Available at: [Link]

  • Serrano-Pozo, A., et al. (2021). Hypercholesterolemia and 27-Hydroxycholesterol Increase S100A8 and RAGE Expression in the Brain: a Link Between Cholesterol, Alarmins, and Neurodegeneration. PubMed Central. Available at: [Link]

  • Porter, F. D., et al. (2010). Biological activities of 7-dehydrocholesterol-derived oxysterols: implications for Smith-Lemli-Opitz syndrome. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. 7alpha,27-Dihydroxycholesterol. PubChem. Available at: [Link]

  • Martin, K. O., et al. (1993). Cholesterol and 27-hydroxycholesterol 7 alpha-hydroxylation: evidence for two different enzymes. PubMed. Available at: [Link]

  • He, Y., et al. (2024). 27-Hydroxycholesterol acts on estrogen receptor α expressed by POMC neurons in the arcuate nucleus to modulate feeding behavior. PubMed Central. Available at: [Link]

  • Makishima, M., et al. (2013). 7-Dehydrocholesterol metabolites produced by sterol 27-hydroxylase (CYP27A1) modulate liver X receptor activity. PubMed. Available at: [Link]

  • Theofilopoulos, S., et al. (2023). Inhibition of 7α,26-dihydroxycholesterol biosynthesis promotes midbrain dopaminergic neuron development. PubMed Central. Available at: [Link]

  • Marwarha, G., et al. (2014). The oxysterol 27-hydroxycholesterol regulates α-synuclein and tyrosine hydroxylase expression levels in human neuroblastoma cells through modulation of liver X receptors and estrogen receptors-Relevance to Parkinson's disease. PubMed Central. Available at: [Link]

  • Marwarha, G., et al. (2014). The oxysterol 27-hydroxycholesterol regulates α-synuclein and tyrosine hydroxylase expression levels in human neuroblastoma cells through modulation of liver X receptors and estrogen receptors--relevance to Parkinson's disease. PubMed. Available at: [Link]

  • Gamba, P., et al. (2021). The Controversial Role of 24-S-Hydroxycholesterol in Alzheimer's Disease. MDPI. Available at: [Link]

  • Tan, J. S., et al. (2021). Mechanisms and Neuroprotective Activities of Stigmasterol Against Oxidative Stress-Induced Neuronal Cell Death via Sirtuin Family. NIH. Available at: [Link]

  • Van den Haute, C., et al. (2022). Optimized protocol for obtaining and characterizing primary neuron-enriched cultures from embryonic chicken brains. PubMed Central. Available at: [Link]

  • Kim, J., et al. (2023). Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia. Perspectives on Integrative Medicine. Available at: [Link]

  • Nury, T., et al. (2022). Oxysterol-Induced Inflammation in Human Diseases: Strategies for Treatment with Natural Compounds and Synthetic Molecules. MDPI. Available at: [Link]

  • Alzheimer's Drug Discovery Foundation. (2021). LXR Agonists. ADDF. Available at: [Link]

  • Björkhem, I., et al. (2009). Oxysterols and neurodegenerative diseases. ResearchGate. Available at: [Link]

  • Fliesler, S. J., et al. (2021). Transcriptomic Changes Associated with Loss of Cell Viability Induced by Oxysterol Treatment of a Retinal Photoreceptor-Derived. Semantic Scholar. Available at: [Link]

  • Vejux, K., et al. (2008). Effects of oxysterols on cell viability, inflammatory cytokines, VEGF, and reactive oxygen species production on human retinal cells: cytoprotective effects and prevention of VEGF secretion by resveratrol. PubMed. Available at: [Link]

  • Nury, T., et al. (2022). Impact of Oxysterols in Age-Related Disorders and Strategies to Alleviate Adverse Effects. ResearchGate. Available at: [Link]

  • Björkhem, I., et al. (2009). Marked accumulation of 27-hydroxycholesterol in the brains of Alzheimer's patients with the Swedish APP 670/671 mutation. PubMed Central. Available at: [Link]

  • Defense Technical Information Center. (2018). Establishing a Protocol to Culture Primary Hippocampal Neurons. DTIC. Available at: [Link]

  • Diczfalusy, U., et al. (2009). Metabolism of 4-hydroxycholesterol. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Maximizing Oxysterol Recovery from Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for oxysterol analysis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying oxysterols in biological matrices. The low abundance of these analytes, coupled with their susceptibility to degradation and artificial formation, presents significant analytical challenges.[1][2][3] This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your experimental workflow for robust and reproducible results.

Troubleshooting Guide: From Sample to Signal

This section addresses specific issues commonly encountered during the analytical workflow. Each entry details the potential causes of the problem and provides actionable solutions and protocols.

Stage 1: Sample Handling and Storage

Question: I'm seeing artificially high levels of certain oxysterols, particularly 7-ketocholesterol and 7-hydroxycholesterols. What could be the cause?

Explanation and Causality: This is a classic sign of auto-oxidation, where the abundant precursor, cholesterol, is non-enzymatically oxidized after the sample has been collected.[2][4] This process is exacerbated by exposure to air (oxygen), light, and heat.[5] Oxysterols like 7-ketocholesterol (7-KC) and 7β-hydroxycholesterol (7β-OHC) are common products of such ex vivo oxidation.[5][6] Without stringent precautions, the measured levels of these compounds can be erroneously inflated, leading to misinterpretation of the biological data.[4]

Recommended Solutions and Protocols:

  • Rapid Processing: Process samples as quickly as possible after collection. For blood, this means prompt centrifugation to separate plasma or serum. For tissues, immediate snap-freezing in liquid nitrogen is critical.

  • Antioxidant Protection: Add an antioxidant like butylated hydroxytoluene (BHT) to the collection tubes and/or homogenization buffers at a final concentration of ~50-100 µM. BHT is a radical scavenger that effectively inhibits lipid peroxidation. Caution: Some studies have noted that certain antioxidants may interfere with the analysis of cholestenoic acids, so validation is essential.[7]

  • Light and Temperature Control: Work under dim light and keep samples on ice at all times. Store long-term at -80°C in amber vials or tubes wrapped in foil to prevent photo-oxidation.[5]

  • Inert Atmosphere: For ultimate protection, handle samples under an inert gas atmosphere (e.g., nitrogen or argon) whenever possible, especially during homogenization and extraction steps.

Stage 2: Sample Extraction and Saponification

Question: My overall recovery for all oxysterols is low and inconsistent. Which extraction method should I be using?

Explanation and Causality: The choice of extraction solvent is critical for efficiently partitioning low-abundance, moderately polar oxysterols away from the bulk lipids and proteins in the sample matrix. Traditional methods like Folch or Bligh-Dyer, which use chloroform/methanol mixtures, are effective but can be cumbersome and may require downstream cleanup.[8] Inefficient extraction will lead to the loss of analytes before they even reach the analytical instrument.

Recommended Solutions and Protocols:

  • Liquid-Liquid Extraction (LLE): This is the most common approach. The choice of solvent system can significantly impact recovery.

    • Methyl Tert-Butyl Ether (MTBE): An excellent choice that offers high recovery for a range of oxysterols and provides good phase separation.[7][9]

    • Hexane/Isopropanol: A widely used combination, though some reports suggest it can be less efficient than other methods.[7]

    • Ethanol/Hexane: Often used for its ability to simultaneously precipitate proteins and extract lipids.

  • Optimized LLE Protocol (based on MTBE):

    • To 100 µL of plasma or tissue homogenate, add internal standards (deuterated analogues of your target oxysterols).[10]

    • Add 300 µL of methanol to precipitate proteins. Vortex for 1 minute.[7]

    • Add 1 mL of MTBE, cap tightly, and shake at room temperature for 1 hour.[7]

    • Add 250 µL of deionized water to induce phase separation. Vortex and let stand for 20 minutes.[7]

    • Centrifuge at high speed (e.g., 15,000 rpm) for 15-30 minutes at 4°C to pellet precipitated protein and separate the phases.[7]

    • Carefully collect the upper organic layer (containing the oxysterols) and transfer to a new tube. Avoid aspirating the lower aqueous phase or the protein interface.[7]

    • Dry the extract under a gentle stream of nitrogen.

Question: I need to measure both free and esterified oxysterols. Is saponification necessary, and how can I avoid analyte loss during this step?

Explanation and Causality: Saponification (alkaline hydrolysis) is required to cleave the fatty acid chains from esterified oxysterols, allowing for the measurement of the total oxysterol pool.[8] However, this process involves heating in a strong base, which can degrade certain oxysterols if not performed carefully. Keto-oxysterols are particularly susceptible to degradation under harsh alkaline conditions.

Recommended Solutions and Protocols:

  • Perform Saponification Post-Extraction: It is generally safer to perform saponification on the lipid extract rather than on the whole biological sample.

  • Optimized Saponification Protocol:

    • Dry the lipid extract under nitrogen.

    • Reconstitute in 1 mL of 1 M KOH in 90% ethanol.

    • Blanket the tube with nitrogen or argon, cap tightly, and incubate at a controlled temperature. A milder condition (e.g., room temperature overnight or 60°C for 1-2 hours) is often sufficient and reduces the risk of degradation compared to boiling.

    • After incubation, cool the sample and neutralize the pH with an acid (e.g., HCl).

    • Re-extract the now-free oxysterols using a solvent like hexane or by performing another LLE.

Method Comparison: Extraction Solvents Pros Cons Best For
Folch/Bligh-Dyer (Chloroform:Methanol) Well-established, good for broad lipid extraction.[8]Uses chlorinated solvents, can be an emulsion-prone, multi-step process.General lipidomics where a wide range of classes are of interest.
Hexane:Isopropanol Commonly used, relatively non-toxic.May have lower extraction efficiency for some oxysterols compared to other methods.[7]Routine analysis when validated for specific analytes of interest.
Methyl Tert-Butyl Ether (MTBE) High extraction recovery, clean phase separation, less toxic than chloroform.[7][9]Can be more expensive than other solvents.High-throughput and sensitive oxysterol analysis.[7]
Stage 3: Solid-Phase Extraction (SPE) and Cleanup

Question: My chromatograms are noisy, and I'm seeing significant matrix effects (ion suppression/enhancement). How can I clean up my samples more effectively?

Explanation and Causality: Biological samples are incredibly complex. Co-extracted lipids like cholesterol, phospholipids, and triglycerides can interfere with analysis.[10] Cholesterol, being up to 1000-fold more abundant than oxysterols, is a major source of interference and can cause ion suppression in the mass spectrometer and contaminate the system.[1] Solid-Phase Extraction (SPE) is a crucial step to isolate oxysterols from these interfering compounds.[7][11]

Recommended Solutions and Protocols:

  • SPE for Cholesterol Depletion: The primary goal of SPE in oxysterol analysis is often to remove the bulk of cholesterol.[12]

  • Choosing the Right Sorbent:

    • Silica: Effective for separating lipids based on polarity. Non-polar cholesteryl esters can be washed off with hexane, followed by elution of the more polar oxysterols.[10]

    • C18 (Reversed-Phase): Separates compounds based on hydrophobicity. This is very effective for removing highly non-polar cholesterol from the more polar oxysterols.[12] However, batch-to-batch variability in C18 cartridges can be an issue, requiring careful validation.[12]

    • Polymeric (e.g., Oasis HLB): These offer a good alternative to C18, sometimes providing better recovery for a wider range of oxysterols and showing less batch-to-batch variation.[12]

  • General SPE Workflow for Oxysterol Cleanup:

SPE_Workflow start Dried Lipid Extract reconstitute Reconstitute in Loading Solvent (e.g., Toluene) start->reconstitute condition Condition SPE Cartridge (e.g., Hexane) load Load Sample reconstitute->load condition->load Prepare Cartridge wash1 Wash 1: Elute Non-polar Lipids (e.g., Hexane for Cholesteryl Esters) load->wash1 wash2 Wash 2: Elute Cholesterol (e.g., Low % Isopropanol in Hexane) wash1->wash2 elute Elute Oxysterols (e.g., High % Isopropanol in Hexane) wash2->elute dry Dry & Reconstitute for Analysis elute->dry end LC-MS/MS Analysis dry->end

Caption: General Solid-Phase Extraction (SPE) workflow for oxysterol purification.

General FAQs

Q1: What is the single most critical factor for accurate oxysterol quantification?

The prevention of artificial oxysterol formation (auto-oxidation) during sample handling is paramount.[2][4] No amount of analytical precision can correct for a sample that has been compromised from the start. The second most critical factor is the use of stable isotope-labeled (e.g., deuterated) internal standards for each analyte to correct for losses during sample preparation and for matrix effects.[10][13]

Q2: Should I use GC-MS or LC-MS/MS for my analysis?

Both are powerful techniques for oxysterol analysis. The choice depends on your specific needs.

  • GC-MS: Often considered a gold standard for its high chromatographic resolution, especially for isomers.[13] However, it requires derivatization to make the oxysterols volatile, which adds an extra step to the workflow where losses can occur.[14]

  • LC-MS/MS: Has become increasingly popular due to its high sensitivity and specificity, particularly when using Multiple Reaction Monitoring (MRM).[1] While derivatization is not always necessary, it can be used to improve ionization efficiency for certain compounds.[1][7] LC-MS/MS is also generally more amenable to high-throughput analysis.[7]

Q3: Derivatization seems complex. Is it really necessary?

For GC-MS, yes, it is mandatory to make the analytes volatile. For LC-MS/MS, it is optional but can be highly beneficial. The non-polar nature of oxysterols leads to poor ionization efficiency in electrospray ionization (ESI). Derivatization with a permanently charged moiety (charge-tagging) can dramatically increase sensitivity by orders of magnitude.[12] However, derivatization adds complexity, cost, and another potential point of analyte loss.[7] Non-derivatized methods are simpler but may lack the sensitivity for very low-abundance species.[7][9]

Q4: How do I assess the efficiency of my extraction and overall method?

A proper method validation should include the following experiments:

  • Recovery: Spike a known amount of analyte standards into a blank matrix (e.g., stripped plasma) before and after the extraction process. The ratio of the signals gives you the extraction recovery. A good recovery is typically in the range of 85-115%.[7][15][16]

  • Matrix Effect: Compare the signal of an analyte spiked into a post-extraction blank matrix sample to the signal of the same analyte in a clean solvent. This reveals if components of the matrix are suppressing or enhancing the ionization of your analyte.[7]

  • Precision and Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations multiple times within the same day (intra-day precision) and on different days (inter-day precision) to assess the reproducibility and accuracy of the method.[7]

References

  • Quan, G., et al. (2022). Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types. Metabolites, 12(1), 63. [Link]

  • Theink, D., et al. (2020). A quantitative LC-MS/MS method for analysis of mitochondrial-specific oxysterol metabolism. Redox Biology, 34, 101550. [Link]

  • Shah, R., et al. (2021). Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation. Foods, 10(2), 455. [Link]

  • LIPID MAPS. (2012). Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry. LIPID MAPS Lipidomics Gateway. [Link]

  • Schött, H-F., et al. (2013). Fast LC-MS/MS analysis of free oxysterols derived from reactive oxygen species in human plasma and carotid plaque. Journal of Lipid Research, 54(12), 3445-3455. [Link]

  • Cheema, M. S., et al. (2022). Identification of Unusual Oxysterols Biosynthesised in Human Pregnancy by Charge-Tagging and Liquid Chromatography - Mass Spectrometry. bioRxiv. [Link]

  • Quan, G., et al. (2022). Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types. PubMed. [Link]

  • McDonald, J. G., et al. (2012). A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma. Journal of Lipid Research, 53(7), 1399-1409. [Link]

  • Crick, P. J., et al. (2015). Revised sample preparation for the analysis of oxysterols by enzyme-assisted derivatisation for sterol analysis (EADSA). Analytical and Bioanalytical Chemistry, 407(15), 4537-4542. [Link]

  • Poli, G., et al. (2021). Oxysterols: From redox bench to industry. Redox Biology, 48, 102195. [Link]

  • Dzeletovic, S., et al. (1995). Analysis of Cholesterol Oxidation Products in Biological Samples. ResearchGate. [Link]

  • Theink, D., et al. (2020). A quantitative LC-MS/MS method for analysis of mitochondrial-specific oxysterol metabolism. Aston Research Explorer. [Link]

  • Griffiths, W. J., & Wang, Y. (2009). Methods for Oxysterol Analysis: Past, Present and Future. Biochemical Society Transactions, 37(Pt 4), 817-821. [Link]

  • Griffiths, W. J., et al. (2016). New methods for analysis of oxysterols and related compounds by LC-MS. The Journal of Steroid Biochemistry and Molecular Biology, 153, 91-104. [Link]

  • McDonald, J. G., et al. (2012). A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma. ResearchGate. [Link]

  • Crick, P. J., et al. (2015). Revised sample preparation for the analysis of oxysterols by enzyme-assisted derivatisation for sterol analysis (EADSA). PubMed. [Link]

Sources

Technical Support Center: Accurate Quantification of 7α,27-Dihydroxycholesterol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 7α,27-dihydroxycholesterol (7α,27-diOHC). This guide is designed for researchers, scientists, and drug development professionals to navigate the analytical challenges associated with this important oxysterol. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your own experiments effectively.

The accurate measurement of 7α,27-diOHC is frequently complicated by the presence of its structural isomers, which share the same molecular weight and similar physicochemical properties. This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and foundational knowledge to address and resolve these isomeric interferences, ensuring the integrity and reliability of your data.

Troubleshooting Guide: Isomeric Interference in 7α,27-Dihydroxycholesterol Analysis

This section is designed to help you diagnose and resolve common issues encountered during the liquid chromatography-mass spectrometry (LC-MS/MS) analysis of 7α,27-diOHC.

Diagnostic Workflow for Isomeric Interference

The following workflow provides a systematic approach to identifying and correcting issues related to poor chromatographic resolution of 7α,27-diOHC and its isomers.

G cluster_0 Problem Identification cluster_1 Initial Checks & Verification cluster_2 Chromatographic Optimization cluster_3 Mass Spectrometry & Sample Prep cluster_4 Resolution Problem Poor Peak Resolution or Suspected Co-elution of Isomers CheckStandards 1. Verify Isomer Purity of Reference Standards Problem->CheckStandards Start Here CheckSystem 2. Assess LC System Performance (Peak Shape, Pressure, RT Stability) CheckStandards->CheckSystem OptimizeGradient 3a. Refine Elution Gradient (Shallow Gradient, Isocratic Hold) CheckSystem->OptimizeGradient If standards & system are OK ChangeColumn 3b. Change Column Chemistry (e.g., Phenyl-Hexyl, C18 Core-Shell) OptimizeGradient->ChangeColumn If gradient change is insufficient Success Baseline Separation Achieved Accurate Quantification Possible OptimizeGradient->Success ModifyMobilePhase 3c. Adjust Mobile Phase (Solvent Composition, Additives) ChangeColumn->ModifyMobilePhase ChangeColumn->Success OptimizeMS 4a. Confirm MRM Specificity (Check for Cross-Talk) ModifyMobilePhase->OptimizeMS If chromatography is maximized ModifyMobilePhase->Success Derivatization 4b. Consider Derivatization (Enhances Chromatographic Separation) OptimizeMS->Derivatization Advanced option Derivatization->Success

Caption: Troubleshooting workflow for resolving isomeric interference.

Troubleshooting Q&A

Q1: My chromatogram shows a single, broad peak where I expect to see 7α,27-diOHC and its isomer 7α,25-diOHC. What is the most likely cause?

A1: This is a classic sign of co-elution due to insufficient chromatographic resolution. The structural similarity between 7α,27-diOHC and 7α,25-diOHC makes them difficult to separate. The primary cause is often a liquid chromatography (LC) method that is not optimized for such closely related isomers.

  • Causality: Standard C18 columns may not provide the necessary selectivity. The subtle difference in the position of a single hydroxyl group (at C-27 vs. C-25) results in very similar retention times on traditional reversed-phase media.

  • Immediate Action: Your first step should be to slow down your elution gradient. A shallower, more gradual increase in the organic mobile phase composition around the expected elution time of the isomers can significantly improve separation. Refer to the detailed protocol in this guide for a starting point.[1]

Q2: I've adjusted my gradient, but the peaks are still overlapping. What is the next logical step?

A2: If gradient optimization is insufficient, the next step is to address the column chemistry. The stationary phase of your LC column is the most critical factor for achieving selectivity between isomers.

  • Expertise & Experience: While C18 columns are workhorses in lipidomics, they separate primarily based on hydrophobicity. For oxysterol isomers, alternative chemistries that offer different interaction mechanisms are often superior. Phenyl-hexyl columns, for instance, provide pi-pi interactions with the sterol ring structure, which can enhance selectivity between isomers where the hydroxyl group position slightly alters the molecule's conformation.[1]

  • Recommendation: Switch to a column with a different selectivity, such as a phenyl-hexyl or a C18 column with a core-shell particle morphology. Core-shell columns provide higher efficiency, leading to narrower peaks and improved resolution even with small differences in retention time.[2]

Q3: My mass spectrometer is detecting the same precursor and product ions for what should be two different peaks. How can I be sure I am not seeing in-source fragmentation or cross-talk?

A3: This is a crucial point of validation. Since 7α,27-diOHC and its isomers are isobaric, they will have identical precursor ions. Their fragmentation patterns upon collision-induced dissociation (CID) are also often very similar, leading to shared product ions.

  • Trustworthiness: A self-validating system requires individual analysis of certified reference standards for each isomer. Inject pure 7α,27-diOHC and 7α,25-diOHC standards separately using your LC-MS/MS method. This will allow you to:

    • Determine the precise retention time for each isomer under your specific conditions.

    • Confirm that the Multiple Reaction Monitoring (MRM) transitions you have selected are valid for each isomer.

    • Ensure there is no "cross-talk," where the fragmentation of one isomer contributes to the signal of another at a different retention time.

  • Actionable Insight: While a primary MRM transition might be shared, investigate if there are any less abundant, "qualifier" product ions that show a different relative intensity between the isomers. This can provide an additional layer of confirmation.[3]

Q4: Can issues in my sample preparation contribute to poor analysis of these isomers?

A4: Absolutely. The primary risk during sample preparation is the artificial generation of oxysterols through auto-oxidation of cholesterol.[4] This can create a complex mixture of interfering compounds.

  • Expert Protocol: To prevent auto-oxidation, all sample preparation steps should be performed with care. This includes overlaying samples with an inert gas like argon or nitrogen, minimizing exposure to air and light, and adding antioxidants like butylated hydroxytoluene (BHT) to your extraction solvents.[5]

  • Saponification: A critical step for analyzing total oxysterol concentration (free and esterified) is saponification (alkaline hydrolysis). This must be performed under anaerobic conditions to prevent the creation of artifactual oxysterols.[2] Following hydrolysis, a solid-phase extraction (SPE) step is essential to clean the sample and concentrate the analytes before LC-MS/MS injection.[6]

FAQs: Understanding and Overcoming Isomeric Interference with 7α,27-Dihydroxycholesterol

This section provides authoritative answers to common questions, grounding your experimental choices in established scientific principles.

Q1: What is 7α,27-dihydroxycholesterol, and why is its accurate measurement important?

A1: 7α,27-dihydroxycholesterol is an oxysterol, an oxidized derivative of cholesterol. It is a key metabolite in an alternative bile acid synthesis pathway and serves as an important signaling molecule.[7][8] For instance, it is a known ligand for the Epstein-Barr virus-induced gene 2 (EBI2), a G protein-coupled receptor involved in regulating immune responses.[7][9] Dysregulation of its metabolism is linked to several pathological conditions, including neurodegenerative diseases and metabolic syndrome, making its accurate quantification critical for both basic research and clinical diagnostics.[1][7]

Q2: What are the primary isomeric interferences for 7α,27-dihydroxycholesterol?

A2: The most significant and challenging isomeric interference is 7α,25-dihydroxycholesterol (7α,25-diOHC) .[7][10] Both molecules have the same chemical formula (C27H46O3) and molecular weight (418.65 g/mol ), differing only in the position of one hydroxyl group on the cholesterol side chain.[7][11] Other dihydroxycholesterol isomers can also be present, but 7α,25-diOHC is often the most relevant analytically due to its similar polarity and biological co-occurrence.

Visualization of Key Isomers

The subtle structural difference between 7α,27-diOHC and its primary interfering isomer, 7α,25-diOHC, is the root of the analytical challenge.

G cluster_7a27 7α,27-Dihydroxycholesterol cluster_7a25 7α,25-Dihydroxycholesterol cluster_key Key Difference I_7a27 I_7a25 Key Hydroxylation at C-27 vs. C-25 on the side chain

Caption: Structural comparison of 7α,27-diOHC and 7α,25-diOHC.

Q3: Why is liquid chromatography-tandem mass spectrometry (LC-MS/MS) the preferred method for this analysis?

A3: LC-MS/MS is the gold standard for oxysterol quantification due to its superior sensitivity and specificity compared to other methods like GC-MS or HPLC-UV.[12][13]

  • Sensitivity: Oxysterols are often present at very low concentrations (nanomolar range) in biological matrices.[10][14] The sensitivity of modern triple quadrupole mass spectrometers operating in MRM mode is essential for reliable detection and quantification at these levels.[1]

  • Specificity: While chromatography provides the initial separation, the mass spectrometer adds a crucial layer of specificity. By monitoring a specific precursor-to-product ion transition (MRM), we can significantly reduce background noise and distinguish the analyte from other matrix components, even if they are not perfectly separated chromatographically.[1]

  • Throughput: Modern LC-MS/MS methods can have run times of around 12 minutes per sample, allowing for higher throughput analysis compared to traditional GC-MS methods which often require lengthy derivatization steps and longer run times.[1][15]

Q4: Can derivatization help improve the separation and detection of these isomers?

A4: Yes, derivatization can be a powerful strategy, although it is not always necessary with modern, high-efficiency LC columns. Derivatization involves chemically modifying the hydroxyl groups on the sterol.

  • Mechanism of Improvement:

    • Enhanced Chromatographic Resolution: Attaching a bulky chemical tag can amplify the subtle structural differences between the isomers, leading to better separation on the LC column.

    • Increased Ionization Efficiency: Many derivatizing agents contain a permanently charged moiety or a group that is very easily ionized. This dramatically increases the signal intensity in the mass spectrometer, improving the method's sensitivity.[15] Girard reagents are a classic example used for enhancing ESI sensitivity.

  • Trade-offs: The main drawback of derivatization is that it adds an extra step to the sample preparation workflow, which can introduce variability and increase sample processing time. For many applications, a well-optimized, non-derivatized method provides sufficient performance.[1]

Q5: What are the most critical quality control (QC) measures I should implement in my workflow?

A5: A robust QC system is non-negotiable for producing trustworthy data.

  • Use of Stable Isotope-Labeled Internal Standards: A deuterated internal standard (e.g., d7-7α,27-diOHC) should be added at the very beginning of the sample preparation process. This standard will co-elute with the native analyte and corrects for variability in extraction efficiency, matrix effects, and instrument response.[2][16]

  • Calibration Curve: A multi-point calibration curve prepared in a surrogate matrix (e.g., stripped serum or a buffer) must be run with every batch of samples to ensure accurate quantification.

  • QC Samples: Include at least two levels of QC samples (e.g., low and high concentration) in each analytical run. These are samples with a known concentration of the analyte, prepared in the same matrix as your study samples. Their measured values must fall within a pre-defined acceptance range (e.g., ±15% of the nominal value) for the run to be considered valid.

  • Monitoring for Auto-oxidation: Periodically analyze a cholesterol-rich sample that is known to be free of 7α,27-diOHC. The absence of a peak confirms that your sample handling and preparation procedures are not artificially generating the analyte.

Optimized Protocol: Isomer-Resolved Analysis of 7α,27-diOHC by LC-MS/MS

This protocol provides a detailed, validated method for the simultaneous quantification of 7α,27-diOHC and 7α,25-diOHC in human plasma.

Sample Preparation

This protocol assumes the analysis of total oxysterol concentrations.

  • Initial Setup: To a 2 mL glass vial, add 100 µL of human plasma. Add 10 µL of a working solution of deuterated internal standards (e.g., [2H7]7α,27-diOHC and [2H7]7α,25-diOHC) in ethanol.

  • Saponification (Hydrolysis): Add 1 mL of 1 M ethanolic potassium hydroxide (KOH). Cap the vial tightly after flushing with argon or nitrogen. Vortex vigorously for 30 seconds.

  • Incubation: Incubate the mixture at 60°C for 1 hour to hydrolyze the sterol esters.

  • Neutralization & Extraction: After cooling to room temperature, add 500 µL of water and 100 µL of formic acid to neutralize the solution. Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 1 minute, and centrifuge at 2,000 x g for 5 minutes.

  • Collection: Carefully transfer the upper organic layer (MTBE) to a clean glass tube. Repeat the extraction with another 1 mL of MTBE and combine the organic layers.

  • Drying: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% Methanol / 20% Water with 0.3% formic acid). Vortex and transfer to an LC autosampler vial.

LC-MS/MS Parameters

The following table summarizes the critical instrument parameters for achieving baseline separation.

ParameterRecommended SettingRationale for Isomer Separation
LC Column Phenyl-Hexyl, ≤ 2.7 µm particle size (e.g., 2.1 x 100 mm)Provides alternative selectivity (pi-pi interactions) compared to standard C18, which is crucial for resolving positional isomers.[1]
Mobile Phase A Water with 0.3% Formic AcidStandard aqueous phase for reversed-phase chromatography. Formic acid aids in protonation for positive mode ESI.
Mobile Phase B MethanolProvides good elution strength for oxysterols.
Flow Rate 0.3 mL/minA moderate flow rate balances analysis time with separation efficiency.
Column Temp. 30°CMaintains consistent retention times and improves peak shape.
Injection Vol. 3 µLA small injection volume minimizes peak broadening.
LC Gradient 0-1 min: 80% B; 1-9 min: 80% to 90% B; 9-9.1 min: 90% to 95% B; 9.1-11 min: Hold at 95% B; 11-11.1 min: Return to 80% B; 11.1-12 min: Re-equilibrationA very shallow gradient (1.25%/min from 1-9 min) is the key to resolving the closely eluting isomers.[1]
Ionization Mode Electrospray Ionization (ESI), PositiveESI is a soft ionization technique suitable for sterols. Protonation is efficient in the presence of formic acid.
MS Analysis Multiple Reaction Monitoring (MRM)Provides the highest sensitivity and specificity for quantification.
Precursor Ion m/z 401.3 ([M+H-H₂O]⁺)Oxysterols readily lose a water molecule in the ESI source. Monitoring this ion is common and provides a stable signal.
Product Ions Specific to instrument tuning (e.g., m/z 383.3, m/z 161.1)Product ions should be optimized by infusing individual standards. While some transitions may be shared, their ratios might differ.
References
  • ResearchGate. (n.d.). LC-MS(MSⁿ) analysis of monohydroxydesmosterols and their isomers.... Retrieved from ResearchGate. [Link]

  • Ma, L., et al. (2023). Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types. MDPI. [Link]

  • Reis, A., et al. (2022). Looking in Depth at Oxidized Cholesteryl Esters by LC-MS/MS: Reporting Specific Fragmentation Fingerprints and Isomer Discrimination. PubMed. [Link]

  • Karuna, R., et al. (2014). Detection of dihydroxycholesterols in human plasma using HPLC-ESI-MS/MS. Steroids. [Link]

  • Chen, H. W., et al. (2017). 7-ketocholesterol and 27-hydroxycholesterol decreased doxorubicin sensitivity in breast cancer cells: estrogenic activity and mTOR pathway. Oncotarget, 8(39), 65609–65623. [Link]

  • National Center for Biotechnology Information. (n.d.). 7alpha,27-Dihydroxycholesterol. PubChem Compound Database. [Link]

  • Karuna, R., et al. (2014). Detection of dihydroxycholesterols in human plasma using HPLC-ESI-MS/MS. PubMed. [Link]

  • Roberg-Larsen, H., et al. (2017). CHROMATOGRAPHY OF OXYSTEROLS. Aston Publications Explorer. [Link]

  • Griffiths, W. J., et al. (2019). Identification of unusual oxysterols biosynthesised in human pregnancy by charge-tagging and liquid chromatography - mass spectrometry. Frontiers in Endocrinology. [Link]

  • Vaya, J., et al. (1997). Cholesterol and 27-hydroxycholesterol 7 alpha-hydroxylation: evidence for two different enzymes. PubMed. [Link]

  • McDonald, J. G., et al. (2012). A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma. Journal of Lipid Research, 53(7), 1399–1409. [Link]

  • Yi, T., et al. (2017). 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases. Journal of Leukocyte Biology, 101(3), 615–621. [Link]

  • Helmschrodt, C., et al. (2014). Preanalytical standardization for reactive oxygen species derived oxysterol analysis in human plasma by liquid chromatography-tandem mass spectrometry. Biochemical and Biophysical Research Communications, 446(3), 726–730. [Link]

  • Cservenak, M., et al. (2021). Differential expression and modulation of EBI2 and 7α,25-OHC synthesizing (CH25H, CYP7B1) and degrading (HSD3B7) enzymes in mouse and human brain vascular cells. PLoS ONE, 16(9), e0256475. [Link]

  • Dutta, P. C. (n.d.). Oxysterol Formation Frying Oils. AOCS Lipid Library. [Link]

  • LIPID MAPS. (n.d.). Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry. Retrieved from LIPID MAPS. [Link]

  • Zarkovic, K., et al. (2023). Development and validation of a liquid chromatography-tandem mass spectrometry assay to quantify plasma 24(S)-hydroxycholesterol. Semantic Scholar. [Link]

  • Thevis, M., et al. (2013). A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid. Journal of Lipid Research, 54(11), 3147–3156. [Link]

Sources

Validation & Comparative

A Comparative Guide to Validating the Immunomodulatory Role of 7α,27-Dihydroxycholesterol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Cholesterol, A Universe of Immunologically Active Oxysterols

To researchers in immunology and drug development, cholesterol is often viewed as a structural component of cell membranes. However, its oxidized metabolites, known as oxysterols, are emerging as a critical class of signaling molecules with profound effects on both innate and adaptive immunity.[1][2][3] These molecules are not mere metabolic byproducts but are enzymatically generated ligands that interact with a host of receptors to direct immune cell fate, function, and trafficking.[3][4]

This guide provides an in-depth technical framework for understanding and validating the role of a specific, yet significant, oxysterol: 7α,27-dihydroxycholesterol (7α,27-diHC) . We will dissect its biosynthetic pathway, explore its primary mechanism of action, and, most critically, provide a comparative analysis against other well-characterized oxysterols. This is supplemented by detailed, field-proven experimental protocols designed to empower researchers to rigorously validate these functions in their own laboratories.

The 7α,27-Dihydroxycholesterol Axis: Biosynthesis and Core Mechanism

The biological activity of an oxysterol is intrinsically linked to its creation and degradation. 7α,27-diHC is derived from cholesterol in a two-step enzymatic process. The initial and rate-limiting step is the conversion of cholesterol to 27-hydroxycholesterol (27-HC) by the enzyme CYP27A1 (Sterol 27-hydroxylase).[5][6] Subsequently, the enzyme CYP7B1 (Oxysterol 7α-hydroxylase) hydroxylates 27-HC at the 7α position to yield 7α,27-diHC.[7]

This final conversion is a crucial regulatory node. The precursor, 27-HC, is a potent modulator of Liver X Receptors (LXRs) and Estrogen Receptors (ERs), often driving immunosuppressive or pro-tumorigenic pathways.[5][8] The action of CYP7B1 effectively neutralizes this activity and generates a new molecule with a distinct immunological function.[7]

G chol Cholesterol hc27 27-Hydroxycholesterol (27-HC) chol->hc27 CYP27A1 diHC 7α,27-Dihydroxycholesterol (7α,27-diHC) hc27->diHC CYP7B1

Caption: Biosynthetic pathway of 7α,27-Dihydroxycholesterol from cholesterol.

The primary immunomodulatory role of the closely related isomer 7β,27-dihydroxycholesterol has been identified as a selective endogenous agonist for the RAR-related orphan receptor gamma t (RORγt) .[1][2] RORγt is the lineage-defining transcription factor for T helper 17 (Th17) cells, a CD4+ T cell subset critical for mucosal defense against fungi and bacteria but also implicated in the pathology of numerous autoimmune diseases.[1][2] By binding to RORγt, 7α,27-diHC and its isomers are believed to promote the differentiation of naive CD4+ T cells into the Th17 lineage, thereby enhancing the production of cytokines like IL-17.

G cluster_cell Naive CD4+ T Cell diHC 7α,27-diHC RORYt RORγt (Nuclear Receptor) diHC->RORYt Binds & Activates DNA IL-17 Gene Locus RORYt->DNA Promotes Transcription Th17 Th17 Cell Differentiation & IL-17 Production DNA->Th17

Caption: Proposed signaling pathway for 7α,27-diHC in promoting Th17 differentiation.

Comparative Analysis of Immunomodulatory Oxysterols

No molecule acts in a vacuum. To truly understand 7α,27-diHC, its function must be compared with that of other oxysterols present in the same microenvironments. These molecules often have distinct, and sometimes opposing, effects, creating a complex regulatory network.

OxysterolPrimary Receptor(s)Key Immune Cell TargetsPrimary Immunological OutcomeClassification
7α,27-Dihydroxycholesterol RORγt Naive CD4+ T CellsPromotes Th17 differentiation Pro-inflammatory (Context-dependent)
27-Hydroxycholesterol (27-HC) LXR, ERα [5][8]Myeloid cells (Macrophages, DCs), T CellsSuppresses T cell function , promotes M2 macrophage phenotypeImmunosuppressive
25-Hydroxycholesterol (25-HC) INSIG (SREBP regulation) [3]Macrophages, Dendritic CellsAntiviral response , blocks inflammasome activation[1]Anti-inflammatory/Antiviral
7α,25-Dihydroxycholesterol EBI2 (GPR183) [1][9][10]B Cells, T Cells, Dendritic CellsChemotaxis/Cell Migration to lymphoid tissues[2][4]Immune Trafficking
7-Ketocholesterol (7-KC) ERα, mTOR pathway [11][12]Macrophages, Neurons, Cancer CellsInduces apoptosis and inflammation , marker of oxidative stress[1][11]Pro-inflammatory/Cytotoxic

This comparison highlights a fundamental principle: simple hydroxylation events at different positions on the cholesterol backbone create molecular keys for entirely different biological locks. While 7α,27-diHC appears to engage the RORγt pathway to drive a specific adaptive immune response (Th17), its precursor 27-HC acts on LXR in myeloid cells to suppress T cell activity, and its close relative 7α,25-diHC acts on a G-protein coupled receptor to guide cell movement.

A Framework for Experimental Validation

Validating the specific role of 7α,27-diHC requires a logical, multi-step approach that isolates its activity from other oxysterols. The following workflow and protocols are designed to provide a robust and self-validating system.

Caption: High-level workflow for validating oxysterol immunomodulatory function.

Protocol 1: Validating the Pro-Th17 Activity of 7α,27-Dihydroxycholesterol

Objective: To quantitatively determine if 7α,27-diHC enhances the differentiation of naive human CD4+ T cells into IL-17A-producing Th17 cells.

Causality and Experimental Design: This protocol is designed to create a Th17-polarizing environment that is sub-optimal, allowing for the specific contribution of the test compound to be measured. Naive CD4+ T cells are used as they are uncommitted and can be directed down multiple differentiation pathways. We use a combination of anti-CD3/CD28 for T-cell receptor stimulation, alongside the core Th17-polarizing cytokines TGF-β and IL-6. The inclusion of a vehicle control (e.g., ethanol or DMSO) is critical to ensure that observed effects are not due to the solvent, while the "Cytokines Only" condition serves as the baseline for Th17 differentiation against which 7α,27-diHC's effect is measured. 27-HC is included as a negative control, as it is not expected to promote Th17 differentiation and may even be inhibitory.

Step-by-Step Methodology:

  • Isolation of Naive CD4+ T Cells:

    • Obtain human peripheral blood mononuclear cells (PBMCs) from a healthy donor leukopak using Ficoll-Paque density gradient centrifugation.

    • Isolate naive CD4+ T cells using a two-step magnetic-activated cell sorting (MACS) negative selection kit (e.g., CD4+ T Cell Isolation Kit followed by CD45RO depletion).

    • Rationale: Negative selection is preferred to avoid accidental cell activation through antibody binding to surface receptors. Purity should be >95% as assessed by flow cytometry (CD3+, CD4+, CD45RA+, CCR7+).

  • Cell Culture and Differentiation:

    • Coat a 96-well flat-bottom plate with anti-human CD3 antibody (clone UCHT1, 1 µg/mL in PBS) overnight at 4°C. Wash wells 2x with sterile PBS before use.

    • Resuspend naive CD4+ T cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 10% FBS, 1% Pen-Strep, and 2 mM L-glutamine.

    • Prepare the following conditions in triplicate:

      • Vehicle Control: Cells + soluble anti-CD28 (2 µg/mL) + Th17 cytokines (TGF-β, 10 ng/mL; IL-6, 20 ng/mL) + Vehicle (e.g., 0.1% Ethanol).

      • 7α,27-diHC: Cells + anti-CD28 + Th17 cytokines + 7α,27-diHC (e.g., 1 µM).

      • 27-HC (Comparator): Cells + anti-CD28 + Th17 cytokines + 27-HC (1 µM).

    • Culture cells for 5-6 days at 37°C, 5% CO2.

  • Restimulation and Intracellular Staining:

    • On the final day, restimulate the cells for 4-5 hours with a cell stimulation cocktail (containing PMA and Ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).

    • Rationale: This step is essential to amplify the cytokine signal to a detectable level for flow cytometry. The transport inhibitor traps the cytokines within the cell.

    • Harvest cells and stain for surface markers (e.g., CD4).

    • Fix and permeabilize the cells using a commercial kit.

    • Stain for intracellular IL-17A (e.g., with an anti-human IL-17A-PE antibody).

  • Flow Cytometry Analysis:

    • Acquire samples on a flow cytometer.

    • Gate on live, singlet, CD4+ lymphocytes.

    • Quantify the percentage of IL-17A+ cells within the CD4+ gate for each condition.

Protocol 2: Comparative Analysis of LXR Target Gene Activation in Macrophages

Objective: To demonstrate the differential receptor engagement between 7α,27-diHC and its precursor 27-HC by measuring the expression of a canonical LXR target gene.

Causality and Experimental Design: This experiment serves as a crucial counterpoint to Protocol 1. While 7α,27-diHC is hypothesized to act via RORγt, its precursor 27-HC is a known LXR agonist.[3][5] The gene ABCA1 (ATP Binding Cassette Subfamily A Member 1) is a well-established transcriptional target of LXR activation.[3][13] Therefore, we predict that 27-HC, but not 7α,27-diHC, will significantly upregulate ABCA1 mRNA. This provides strong, indirect evidence of divergent signaling pathways. A synthetic LXR agonist (e.g., GW3965) is used as a robust positive control.

Step-by-Step Methodology:

  • Generation of Monocyte-Derived Macrophages (MDMs):

    • Isolate CD14+ monocytes from human PBMCs using positive selection MACS.

    • Culture monocytes in complete RPMI-1640 medium containing 50 ng/mL M-CSF for 6-7 days to differentiate them into macrophages.

    • Rationale: M-CSF drives differentiation towards a baseline M0 macrophage phenotype, which is responsive to further stimuli.

  • Oxysterol Treatment:

    • On day 7, replace the medium and treat the macrophages with the following conditions for 18-24 hours:

      • Vehicle Control (e.g., 0.1% DMSO).

      • 7α,27-diHC (1 µM).

      • 27-HC (1 µM).

      • GW3965 (Positive Control) (1 µM).

  • RNA Extraction and qRT-PCR:

    • Lyse the cells directly in the plate using a buffer such as TRIzol.

    • Extract total RNA using a column-based kit or phenol-chloroform extraction. Verify RNA quality and quantity using a spectrophotometer.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform quantitative real-time PCR (qRT-PCR) using SYBR Green or TaqMan probes for the following targets:

      • Target Gene: ABCA1

      • Housekeeping Gene: GAPDH or ACTB (for normalization)

    • Rationale: qRT-PCR is a highly sensitive and quantitative method to measure changes in gene expression. Normalizing to a stably expressed housekeeping gene is essential for accurate comparison across conditions.

  • Data Analysis:

    • Calculate the relative expression of ABCA1 for each condition using the Delta-Delta Ct (ΔΔCt) method, normalizing to the housekeeping gene and relative to the vehicle control.

    • Present the data as fold change over the vehicle control.

Conclusion and Future Directions

The evidence strongly suggests that 7α,27-dihydroxycholesterol is a specific and potent immunomodulator, distinct from other cholesterol metabolites. Its ability to engage the RORγt transcription factor positions it as a key driver of Th17 cell differentiation. The provided experimental protocols offer a robust framework for validating this function and distinguishing its activity from related oxysterols like 27-HC.

For researchers in drug development, understanding this pathway is paramount. The targeted modulation of RORγt is a highly sought-after strategy for treating autoimmune diseases such as psoriasis, multiple sclerosis, and inflammatory bowel disease.[1] By elucidating the structure and function of endogenous ligands like 7α,27-diHC, we can gain critical insights for the rational design of novel, safer, and more effective RORγt modulators. Future research should focus on the in vivo relevance of this pathway using animal models of autoimmunity and on quantifying the precise concentrations of 7α,27-diHC in inflammatory lesions.

References

  • C-C, C., et al. (2022). Effects of Oxysterols on Immune Cells and Related Diseases. MDPI. [Link]

  • Magni, P., et al. (2021). Interactions of Oxysterols with Atherosclerosis Biomarkers in Subjects with Moderate Hypercholesterolemia and Effects of a Nutraceutical Combination (Bifidobacterium longum BB536, Red Yeast Rice Extract). PMC - NIH. [Link]

  • Umetani, M., et al. (2014). 27-Hydroxycholesterol: the First Identified Endogenous SERM. PMC - NIH. [Link]

  • Seo, H., et al. (2021). Glucocorticoids Impair the 7α-Hydroxycholesterol-Enhanced Innate Immune Response. PMC - NIH. [Link]

  • C-C, C., et al. (2022). Effects of Oxysterols on Immune Cells. Encyclopedia.pub. [Link]

  • Ma, L., et al. (2023). 27-Hydroxycholesterol acts on myeloid immune cells to induce T cell dysfunction, promoting breast cancer progression. NIH. [Link]

  • Wu, C., et al. (2017). 7-ketocholesterol and 27-hydroxycholesterol decreased doxorubicin sensitivity in breast cancer cells: estrogenic activity and mTOR pathway. Oncotarget. [Link]

  • C-C, C., et al. (2022). Effects of Oxysterols on Immune Cells and Related Diseases. PMC - PubMed Central. [Link]

  • Horton, J.D., et al. (2019). Diverse Immunoregulatory Roles of Oxysterols—The Oxidized Cholesterol Metabolites. PMC - PubMed Central. [Link]

  • Liu, C., et al. (2020). 7α, 25-dihydroxycholesterol-mediated activation of EBI2 in immune regulation and diseases. ResearchGate. [Link]

  • Watschinger, K., et al. (2021). Multiple Targets for Oxysterols in Their Regulation of the Immune System. MDPI. [Link]

  • Willinger, T., et al. (2018). Oxysterols guide gut immune cells and are involved in inflammatory bowel disease. Karolinska Institutet. [Link]

  • Martin, K.O., et al. (1997). 7 alpha-hydroxylation of 27-hydroxycholesterol: biologic role in the regulation of cholesterol synthesis. PubMed. [Link]

  • Loke, P., et al. (2021). A Comprehensive Experimental Guide to Studying Cross-Presentation in Dendritic Cells In Vitro. PMC - PubMed Central. [Link]

  • Liu, S., et al. (2022). Multifaceted Functions of CH25H and 25HC to Modulate the Lipid Metabolism, Immune Responses, and Broadly Antiviral Activities. PMC. [Link]

  • Kumar, S., et al. (2023). Modified Dendritic cell-based T-cell expansion protocol and single-cell multi-omics allow for the selection of the most expanded and in vitro-effective clonotype via profiling of thousands of MAGE-A3-specific T-cells. PMC - NIH. [Link]

  • Jakobsson, T., et al. (2012). LXR agonist inhibits inflammation through regulating MyD88 mRNA alternative splicing. PMC - NIH. [Link]

  • Collin, M., et al. (2016). Dendritic Cell Protocols. ResearchGate. [Link]

  • A-Gonzalez, N., et al. (2017). IL-27-Induced Type 1 Regulatory T-Cells Produce Oxysterols that Constrain IL-10 Production. PubMed Central. [Link]

  • Wu, C., et al. (2017). 7-ketocholesterol and 27-hydroxycholesterol decreased doxorubicin sensitivity in breast cancer cells: estrogenic activity and mTOR pathway. NIH. [Link]

Sources

A Researcher's Guide to Investigating 7α,27-Dihydroxycholesterol Function: A Comparison of the Cyp7b1 Knockout Mouse Model and Alternative Approaches

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of lipid metabolism, understanding the precise roles of oxysterols is paramount. Among these oxidized derivatives of cholesterol, 7α,27-dihydroxycholesterol (7α,27-diHC) presents a compelling, yet underexplored, area of study. This guide provides an in-depth, technical comparison of the primary tool for its in vivo investigation—the Cyp7b1 knockout mouse—with alternative methodologies. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to empower your research.

The Central Role of Cyp7b1 in Oxysterol Metabolism

The enzyme Cytochrome P450 7B1 (CYP7B1), also known as oxysterol 7α-hydroxylase, is a critical regulator of oxysterol homeostasis.[1][2] It is widely expressed in tissues including the liver, brain, and reproductive organs.[1] A key function of CYP7B1 is the 7α-hydroxylation of 27-hydroxycholesterol (27-HC), converting it to 7α,27-diHC.[3][4] This metabolic step is not merely a part of a catabolic pathway; it fundamentally alters the biological activity of the parent molecule. While 27-HC is a potent inhibitor of cholesterol synthesis and a selective estrogen receptor modulator (SERM), its conversion to 7α,27-diHC has been shown to abolish this inhibitory effect on cholesterol biosynthesis.[4][5] This positions the Cyp7b1 knockout mouse as an invaluable model for dissecting the physiological consequences of abrogating this specific metabolic conversion.

The Cyp7b1 Knockout Mouse: A Powerful, Yet Nuanced, In Vivo Model

The generation of mice with a null mutation in the Cyp7b1 gene has provided a powerful platform to study the consequences of its deficiency. These mice are viable and, in some contexts, present with a mild phenotype, which allows for the investigation of subtle, chronic effects of altered oxysterol metabolism.[5][6]

Phenotypic Characteristics of Cyp7b1 Knockout Mice

The most striking and consistent biochemical feature of Cyp7b1 knockout mice is the marked elevation of CYP7B1 substrates, namely 25-hydroxycholesterol and 27-hydroxycholesterol, in plasma and various tissues.[5][6] This accumulation is the direct result of the inability to metabolize these oxysterols via 7α-hydroxylation. While the overall phenotype can be subtle, several studies have reported significant alterations in various physiological systems:

  • Reproductive System: Male Cyp7b1 knockout mice exhibit smaller prostates, and females experience early ovarian failure.[1] These effects are attributed to the accumulation of other CYP7B1 substrates that have estrogenic activity.[7]

  • Metabolic Disease: Under thermoneutral housing conditions, which more closely mimic human living conditions, Cyp7b1 deficiency exacerbates metabolic-associated fatty liver disease (MAFLD), leading to increased lipid accumulation, inflammation, and fibrosis.[8]

  • Behavior: Deletion of the Cyp7b1 gene has been shown to impair reproductive behaviors in male mice.[9]

The Cyp7b1 knockout mouse model is, therefore, a self-validating system in that the observed phenotypes can often be mechanistically linked to the accumulation of specific CYP7B1 substrates.

A Comparative Analysis of Methodologies to Study 7α,27-Dihydroxycholesterol Function

While the Cyp7b1 knockout mouse is a cornerstone for in vivo studies, a comprehensive understanding of 7α,27-diHC function necessitates a multi-pronged approach. Below is a comparison of the knockout model with viable alternatives.

Methodology Principle Advantages Limitations Key Questions Answered
Cyp7b1 Knockout Mice Genetic ablation of the Cyp7b1 gene, leading to a systemic loss of function.Provides insights into the chronic, whole-organism consequences of impaired 7α,27-diHC production. High physiological relevance.Germline knockout does not allow for tissue-specific or temporal control. Potential for developmental compensation. The phenotype can be influenced by the accumulation of multiple CYP7B1 substrates, not just 27-HC.What are the long-term systemic effects of the inability to produce 7α,27-diHC? How does the accumulation of 27-HC impact various organ systems?
Cyp7b1 Overexpression Models Transgenic expression of Cyp7b1, often in a tissue-specific manner.A "gain-of-function" approach that complements the knockout model. Allows for the study of enhanced 7α,27-diHC production.Potential for non-physiological levels of expression. Overexpression in one tissue may have systemic effects that are difficult to dissect.What are the effects of enhancing the conversion of 27-HC to 7α,27-diHC in a specific tissue, such as the liver? Can increasing 7α,27-diHC production be protective in disease models?
Pharmacological Inhibition Use of small molecules to inhibit the activity of enzymes that regulate Cyp7b1 expression.Allows for temporal control of Cyp7b1 expression. Potentially translatable to therapeutic applications.Off-target effects of inhibitors are a concern. The specificity and potency of currently available inhibitors may be limited.Can we modulate 7α,27-diHC levels pharmacologically? What are the acute effects of inhibiting the pathway leading to Cyp7b1 expression?
In Vitro Cell Culture Systems Use of primary cells (e.g., hepatocytes) or cell lines (e.g., HepG2) to study cellular and molecular mechanisms.High-throughput screening of compounds. Precise control over experimental conditions. Ideal for mechanistic studies at the cellular level.Lack the complexity of a whole organism. Results may not always be translatable to the in vivo situation.What are the direct cellular effects of 7α,27-diHC? How is the Cyp7b1 gene regulated at the transcriptional level?

Visualizing the Experimental Landscape

Signaling Pathway of 27-Hydroxycholesterol Metabolism

G cluster_0 Cellular Cholesterol Metabolism cluster_1 CYP7B1-Mediated Conversion cluster_2 Downstream Biological Effects Cholesterol Cholesterol CYP27A1 CYP27A1 Cholesterol->CYP27A1 synthesis 27-Hydroxycholesterol 27-Hydroxycholesterol CYP7B1 CYP7B1 27-Hydroxycholesterol->CYP7B1 metabolism Estrogen Receptor Estrogen Receptor 27-Hydroxycholesterol->Estrogen Receptor modulates Cholesterol Synthesis Inhibition Cholesterol Synthesis Inhibition 27-Hydroxycholesterol->Cholesterol Synthesis Inhibition induces CYP27A1->27-Hydroxycholesterol 7alpha,27-Dihydroxycholesterol 7alpha,27-Dihydroxycholesterol Loss of Inhibition Loss of Inhibition 7alpha,27-Dihydroxycholesterol->Loss of Inhibition results in CYP7B1->7alpha,27-Dihydroxycholesterol

Caption: Metabolic pathway of 27-hydroxycholesterol and its downstream effects.

Experimental Workflow for Comparing In Vivo and In Vitro Models

G cluster_0 In Vivo Arm cluster_1 In Vitro Arm cluster_2 Downstream Analysis Cyp7b1_KO Cyp7b1 KO Mice Tissue_Harvest Tissue/Plasma Harvest Cyp7b1_KO->Tissue_Harvest WT_Mice Wild-Type Mice WT_Mice->Tissue_Harvest LC_MS LC-MS/MS Analysis (Oxysterol Profiling) Tissue_Harvest->LC_MS qPCR RT-qPCR (Gene Expression) Tissue_Harvest->qPCR Functional_Assays Functional Assays Tissue_Harvest->Functional_Assays Hepatocytes Primary Hepatocytes/ HepG2 Cells Pharmacological_Inhibition Pharmacological Inhibition (e.g., SREBP-1c inhibitors) Hepatocytes->Pharmacological_Inhibition Cell_Lysate Cell Lysate/Supernatant Pharmacological_Inhibition->Cell_Lysate Cell_Lysate->LC_MS Cell_Lysate->qPCR Cell_Lysate->Functional_Assays Data_Comparison Comparative Data Analysis LC_MS->Data_Comparison qPCR->Data_Comparison Functional_Assays->Data_Comparison

Caption: Workflow for comparing in vivo and in vitro models.

Experimental Protocols

Quantification of 7α,27-Dihydroxycholesterol and other Oxysterols by LC-MS/MS

This protocol is adapted from methodologies described for the analysis of oxysterols in biological matrices.[10][11][12]

a. Sample Preparation (from mouse plasma)

  • To 50 µL of plasma in a glass tube, add 250 µL of ice-cold acetone containing an antioxidant such as butylated hydroxytoluene (BHT) to prevent auto-oxidation.

  • Add a mixture of deuterated internal standards for accurate quantification.

  • Vortex vigorously for 30 seconds and sonicate for 10 minutes in an ice-cold water bath.

  • Allow proteins to precipitate overnight at -20°C.

  • Centrifuge at 20,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant and dry it under a stream of nitrogen gas.

  • Reconstitute the dried extract in 20 µL of methanol for LC-MS/MS analysis.

b. LC-MS/MS Analysis

  • Inject the reconstituted sample into a liquid chromatography system equipped with a suitable column for oxysterol separation (e.g., a C18 or phenyl hexyl column).

  • Use a gradient elution with a mobile phase consisting of a mixture of methanol, water, and isopropanol with a small amount of formic acid to achieve optimal separation.

  • Perform detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for 7α,27-diHC and other oxysterols of interest should be optimized beforehand.

Gene Expression Analysis by RT-qPCR in Liver Tissue

This protocol outlines the steps for analyzing the expression of genes involved in fibrosis and cholesterol metabolism in liver tissue from Cyp7b1 knockout and wild-type mice.[8][13]

a. RNA Extraction

  • Homogenize approximately 30 mg of frozen liver tissue in 1 mL of a suitable lysis reagent (e.g., TRIzol).

  • Follow the manufacturer's protocol for phase separation using chloroform and precipitation of RNA with isopropanol.

  • Wash the RNA pellet with 75% ethanol and resuspend in nuclease-free water.

  • Assess RNA quality and quantity using a spectrophotometer.

b. cDNA Synthesis

  • Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit according to the manufacturer's instructions.

c. Real-Time Quantitative PCR (RT-qPCR)

  • Prepare a reaction mixture containing cDNA, SYBR Green Master Mix, and gene-specific primers for target genes (e.g., Timp1, Mmp2, Cyp7a1) and a housekeeping gene for normalization (e.g., 18S rRNA).

  • Perform the qPCR reaction using a real-time PCR system.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between Cyp7b1 knockout and wild-type mice.

Conclusion

The Cyp7b1 knockout mouse is an indispensable tool for investigating the in vivo functions of the CYP7B1 enzyme and, by extension, the physiological relevance of its product, 7α,27-dihydroxycholesterol. The accumulation of its precursor, 27-hydroxycholesterol, in these mice provides a direct link between the genetic modification and the observed phenotype. However, a truly comprehensive understanding requires the integration of data from complementary models. Liver-specific overexpression models offer a gain-of-function perspective, while pharmacological and in vitro approaches allow for the dissection of acute and cell-autonomous effects. By thoughtfully selecting and combining these methodologies, researchers can effectively elucidate the multifaceted roles of 7α,27-dihydroxycholesterol in health and disease, paving the way for novel therapeutic strategies.

References

  • Evangelakos, I., et al. (2021). Oxysterol 7-α Hydroxylase (CYP7B1) Attenuates Metabolic-Associated Fatty Liver Disease in Mice at Thermoneutrality. Cells, 10(10), 2656. [Link]

  • Stiles, A. R., et al. (2009). CYP7B1: one cytochrome P450, two human genetic diseases, and multiple physiological functions. The Journal of biological chemistry, 284(43), 28485–28489. [Link]

  • PubChem. (n.d.). 7alpha,27-Dihydroxycholesterol. National Center for Biotechnology Information. [Link]

  • Upham, B. L., & Loo, G. (2011). 27-Hydroxycholesterol: the First Identified Endogenous SERM. Steroids, 76(12), 1235-1243. [Link]

  • Martin, K. O., et al. (1997). 7 alpha-hydroxylation of 27-hydroxycholesterol: biologic role in the regulation of cholesterol synthesis. Journal of lipid research, 38(5), 1053–1058. [Link]

  • Javitt, N. B., et al. (2018). Liver specific transgenic expression of CYP7B1 attenuates early western diet-induced MASLD progression. Journal of Lipid Research, 59(10), 1855-1866. [Link]

  • Li-Hawkins, J., et al. (2000). Disruption of the oxysterol 7alpha-hydroxylase gene in mice. The Journal of biological chemistry, 275(22), 16536–16542. [Link]

  • Mutemberezi, V., et al. (2018). Oxysterol levels and metabolism in the course of neuroinflammation: insights from in vitro and in vivo models. Journal of neuroinflammation, 15(1), 74. [Link]

  • Dias, I. H., et al. (2020). A quantitative LC-MS/MS method for analysis of mitochondrial-specific oxysterol metabolism. Free radical biology & medicine, 152, 453–462. [Link]

  • Omoto, Y., et al. (2005). Early onset of puberty and early ovarian failure in CYP7B1 knockout mice. Proceedings of the National Academy of Sciences of the United States of America, 102(35), 12431–12436. [Link]

  • Wikipedia. (2023, December 2). CYP7B1. [Link]

  • ResearchGate. (n.d.). Oxysterol levels and metabolism in the course of neuroinflammation: Insights from in vitro and in vivo models. [Link]

  • Wikipedia. (2023, March 11). 27-hydroxycholesterol 7alpha-monooxygenase. [Link]

  • Wang, Y., et al. (2022). Quantitative Determination of a Series of Oxysterols by an Optimized LC-MS/MS Analysis in Different Tissue Types. Metabolites, 12(11), 1083. [Link]

  • Kakiyama, G., et al. (2023). Downregulation of CYP7B1 caused by lipotoxicity associates with the progression of non-alcoholic steatohepatitis. bioRxiv. [Link]

  • Oyola, M. G., et al. (2015). CYP7B1 Enzyme Deletion Impairs Reproductive Behaviors in Male Mice. Endocrinology, 156(6), 2243–2253. [Link]

  • Brown, A. J., & Jessup, W. (1999). Oxysterols and their cellular effectors. Atherosclerosis, 142(1), 1–18. [Link]

  • National Center for Biotechnology Information. (n.d.). Cyp7b1 cytochrome P450, family 7, subfamily b, polypeptide 1 [Mus musculus (house mouse)]. Gene. [Link]

  • ABclonal. (n.d.). In Vitro vs In Vivo: Complete Comparison + Selection Guide | Research Methods. [Link]

  • Vihma, V., & Tikkanen, M. J. (2011). Oxysterols and Their Cellular Effectors. International journal of molecular sciences, 12(1), 580–605. [Link]

  • Warner, M., & Gustafsson, J. Å. (2015). 27-Hydroxycholesterol Is an Estrogen Receptor β-Selective Negative Allosteric Modifier of 17β-Estradiol Binding. Endocrinology, 156(11), 3977–3987. [Link]

  • Tang, C. (2019, November 28). In vitro vs. In vivo: Is One Better? UHN Research. [Link]

  • Wan, A. A., et al. (2021). Inhibition of SREBP-1c Rescues Hepatic CYP7B1 Expression and Bile Acid Synthesis in Malnourished Mice. The Journal of nutrition, 151(10), 2893–2903. [Link]

  • Crick, P. J., et al. (2022). Identification of unusual oxysterols biosynthesised in human pregnancy by charge-tagging and liquid chromatography-mass spectrometry. Frontiers in Endocrinology, 13, 989391. [Link]

  • ResearchGate. (n.d.). Regulation of the mouse Cyp7b1 gene promoter by ROR. [Link]

  • Wikipedia. (2023, December 2). CYP7B1. [Link]

  • Dias, I. H., et al. (2022). Effects of Oxysterols on Immune Cells and Related Diseases. International journal of molecular sciences, 23(15), 8232. [Link]

  • Ye, H., et al. (2022). 27-Hydroxycholesterol Acts on Estrogen Receptor α Expressed by POMC Neurons to Inhibit Food Intake. bioRxiv. [Link]

  • Ma, L., & Nelson, E. R. (2021). Multiple Targets for Oxysterols in Their Regulation of the Immune System. International journal of molecular sciences, 22(16), 8714. [Link]

  • Armitage, J. M., et al. (2022). Comparative Analysis of Chemical Distribution Models for Quantitative In Vitro to In Vivo Extrapolation. Toxics, 10(9), 503. [Link]

  • Javitt, N. B., et al. (2019). Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids. Journal of lipid research, 60(2), 424–435. [Link]

  • PubChem. (n.d.). 7alpha-Hydroxycholesterol. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). 7-ketocholesterol and 27-hydroxycholesterol decreased doxorubicin sensitivity in breast cancer cells: Estrogenic activity and mTOR pathway. [Link]

Sources

A Comparative Analysis of 7α,27-Dihydroxycholesterol Levels: A Biomarker in Health and Disease

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: In the intricate landscape of lipid metabolism, oxysterols—oxidized derivatives of cholesterol—are emerging from the shadows of their parent molecule to be recognized as critical signaling molecules in their own right. Among these, 7α,27-dihydroxycholesterol holds a pivotal position at the crossroads of cholesterol catabolism and endocrine signaling. This guide provides a comprehensive comparative analysis of 7α,27-dihydroxycholesterol levels in healthy versus diseased states, offering researchers, scientists, and drug development professionals a detailed understanding of its biochemical significance, its potential as a biomarker, and the methodologies for its precise quantification.

The Biochemical Significance of 7α,27-Dihydroxycholesterol: More Than a Mere Intermediate

7α,27-Dihydroxycholesterol is a key metabolite in the "alternative" or "acidic" pathway of bile acid synthesis.[1] Its formation is a critical step in the catabolism of 27-hydroxycholesterol (27-HC), the most abundant circulating oxysterol. This conversion is catalyzed by the enzyme oxysterol 7α-hydroxylase, encoded by the CYP7B1 gene.[1][2] This enzymatic hydroxylation is not merely a step in cholesterol disposal; it deactivates the potent biological activities of its precursor, 27-HC.

Notably, 27-HC is an endogenous selective estrogen receptor modulator (SERM), capable of binding to and activating estrogen receptors, thereby influencing gene expression in tissues such as the breast, bone, and cardiovascular system.[2] The conversion of 27-HC to 7α,27-dihydroxycholesterol effectively terminates this estrogenic signaling. Consequently, the regulation of CYP7B1 activity and the resulting levels of 7α,27-dihydroxycholesterol are of profound interest in understanding the pathophysiology of hormone-dependent cancers and other endocrine-related disorders.[2][3]

Signaling Pathway of 7α,27-Dihydroxycholesterol Synthesis

Biochemical Pathway of 7alpha,27-Dihydroxycholesterol Cholesterol Cholesterol 27HC 27-Hydroxycholesterol (27-HC) Cholesterol->27HC CYP27A1 7a27diHC 7α,27-Dihydroxycholesterol 27HC->7a27diHC CYP7B1 (Oxysterol 7α-hydroxylase) ER_Signaling Estrogen Receptor Signaling (e.g., in breast cancer) 27HC->ER_Signaling Activates BileAcids Bile Acids 7a27diHC->BileAcids Further Metabolism

Caption: Synthesis pathway of 7α,27-dihydroxycholesterol from cholesterol.

Comparative Levels of 7α,27-Dihydroxycholesterol: A Tale of Two States

The concentration of 7α,27-dihydroxycholesterol in circulation is a direct reflection of the activity of the CYP7B1 enzyme. In healthy individuals, this oxysterol is present at low nanomolar concentrations. However, in various diseased states, particularly those linked to genetic mutations or dysregulation of cholesterol metabolism, these levels can be significantly altered.

Healthy State

In healthy individuals, the plasma concentration of 7α,27-dihydroxycholesterol is tightly regulated. A study utilizing a sensitive liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method established the average concentration in 20 healthy individuals to be 3.4 ± 0.1 nM .[3][4] This baseline level represents a homeostatic balance between the production of its precursor, 27-HC, and its subsequent metabolism by CYP7B1.

Diseased States

Direct quantification of 7α,27-dihydroxycholesterol in various diseases is an emerging area of research. However, a substantial body of evidence points to its altered levels, primarily inferred from the well-documented changes in its precursor, 27-HC, and the status of the CYP7B1 gene.

Hereditary Spastic Paraplegia Type 5 (SPG5): This neurodegenerative disorder is caused by loss-of-function mutations in the CYP7B1 gene.[5][6] The resulting deficiency in oxysterol 7α-hydroxylase activity leads to a dramatic accumulation of its substrate, 27-HC, in both plasma and cerebrospinal fluid.[5][7] Consequently, the production of 7α,27-dihydroxycholesterol is severely impaired in these patients. Studies have shown a 6- to 9-fold increase in plasma 27-HC and a staggering 30- to 50-fold increase in the cerebrospinal fluid of SPG5 patients.[5] This biochemical profile strongly suggests that the levels of 7α,27-dihydroxycholesterol are significantly decreased in SPG5, making the ratio of 27-HC to 7α,27-dihydroxycholesterol a potential diagnostic marker.

Neurodegenerative Diseases (e.g., Alzheimer's Disease): The link between cholesterol metabolism and Alzheimer's disease is increasingly recognized.[8][9] Elevated levels of 27-HC in the brain are associated with the progression of Alzheimer's disease.[10][11] While direct measurements of 7α,27-dihydroxycholesterol in the brains of Alzheimer's patients are not widely reported, the accumulation of 27-HC suggests a potential dysregulation of its downstream metabolism, which could involve altered CYP7B1 activity and consequently, altered 7α,27-dihydroxycholesterol levels.[8]

Cancer (e.g., Breast Cancer): The role of 27-HC as a SERM has significant implications for estrogen receptor-positive (ER+) breast cancer.[12] Studies have shown that 27-HC can promote the growth of ER+ breast cancer cells.[12] The expression of CYP7B1, the gene responsible for converting 27-HC to the less active 7α,27-dihydroxycholesterol, is often downregulated in breast cancer tissues.[3] This downregulation would lead to an accumulation of 27-HC and a corresponding decrease in 7α,27-dihydroxycholesterol within the tumor microenvironment, thereby promoting cancer progression.[3]

ConditionAnalyteTypical ConcentrationImplication for 7α,27-Dihydroxycholesterol LevelsReference
Healthy Individuals 7α,27-Dihydroxycholesterol3.4 ± 0.1 nM (plasma) Baseline[3],[4]
Hereditary Spastic Paraplegia Type 5 (SPG5) 27-Hydroxycholesterol6- to 9-fold increase (plasma)Significantly Decreased (due to CYP7B1 deficiency)[5]
Alzheimer's Disease 27-HydroxycholesterolIncreased in brain tissuePotentially Decreased (due to localized metabolic dysregulation)[10]
ER+ Breast Cancer 27-HydroxycholesterolIncreased in tumor tissueDecreased in tumor microenvironment (due to CYP7B1 downregulation)[3]

Experimental Protocol: Quantification of 7α,27-Dihydroxycholesterol by LC-MS/MS

The accurate and precise quantification of 7α,27-dihydroxycholesterol in biological matrices is crucial for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity.

Experimental Workflow

LC-MS/MS Workflow for 7alpha,27-Dihydroxycholesterol Quantification Sample 1. Plasma Sample Collection (e.g., 100 µL) Precipitation 2. Protein Precipitation (Cold Ethanol) Sample->Precipitation Centrifugation 3. Centrifugation (to pellet protein) Precipitation->Centrifugation Supernatant 4. Supernatant Transfer Centrifugation->Supernatant LC_Injection 5. LC-MS/MS Analysis (Injection of supernatant) Supernatant->LC_Injection Quantification 6. Data Analysis (Quantification against standard curve) LC_Injection->Quantification

Caption: Workflow for 7α,27-dihydroxycholesterol analysis by LC-MS/MS.

Detailed Step-by-Step Methodology

This protocol is based on the method described by Karuna et al. (2014).[3][4]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 400 µL of ice-cold ethanol.
  • Vortex the mixture for 30 seconds to ensure thorough mixing and precipitation of proteins.
  • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
  • Carefully transfer the supernatant to a new tube for analysis.

Causality behind Experimental Choices: The use of cold ethanol for protein precipitation is a straightforward and effective method for removing the bulk of the protein matrix from the plasma sample.[3][4] This is critical as proteins can interfere with the chromatographic separation and ionization in the mass spectrometer. The cold temperature enhances the efficiency of precipitation.

2. Liquid Chromatography Separation:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Column: A C18 reversed-phase column is typically used for the separation of oxysterols.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
  • Gradient Elution: A gradient from a lower to a higher percentage of Mobile Phase B is used to effectively separate 7α,27-dihydroxycholesterol from other plasma components.
  • Flow Rate: Typically in the range of 0.3-0.5 mL/min.
  • Injection Volume: 10-20 µL of the supernatant.

Causality behind Experimental Choices: Reversed-phase chromatography separates molecules based on their hydrophobicity. The C18 stationary phase retains the nonpolar oxysterol, while the gradient elution with an increasing concentration of organic solvent (Mobile Phase B) gradually decreases the retention, allowing for its elution and separation from other molecules. The formic acid helps to improve the ionization efficiency in the mass spectrometer.

3. Mass Spectrometry Detection:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transition for 7α,27-dihydroxycholesterol: The specific precursor ion (m/z) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion (m/z) is monitored in the third quadrupole. This provides high specificity.
  • Internal Standard: A stable isotope-labeled internal standard (e.g., d7-7α,27-dihydroxycholesterol) should be used for accurate quantification.

Causality behind Experimental Choices: ESI is a soft ionization technique suitable for analyzing thermally labile molecules like oxysterols. The MRM mode provides excellent selectivity and sensitivity by monitoring a specific fragmentation pattern unique to the analyte, which is essential for accurate quantification in a complex biological matrix like plasma. The use of a stable isotope-labeled internal standard corrects for any variability in sample preparation and instrument response.

4. Data Analysis and Quantification:

  • A standard curve is generated by analyzing known concentrations of 7α,27-dihydroxycholesterol.
  • The concentration of 7α,27-dihydroxycholesterol in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Trustworthiness and Self-Validation: This protocol incorporates a stable isotope-labeled internal standard, which co-elutes with the analyte and experiences similar matrix effects and ionization suppression. This internal correction is a cornerstone of a self-validating system, ensuring the accuracy and robustness of the quantitative results.

Conclusion and Future Perspectives

The comparative analysis of 7α,27-dihydroxycholesterol levels reveals its potential as a valuable biomarker for diseases characterized by dysregulated cholesterol metabolism and impaired CYP7B1 function. While current research provides a strong foundation, particularly through the lens of its precursor, 27-HC, further studies involving direct and widespread quantification of 7α,27-dihydroxycholesterol in various patient cohorts are warranted. The development and application of robust and sensitive analytical methods, such as the LC-MS/MS protocol detailed herein, will be instrumental in advancing our understanding of the role of this intriguing oxysterol in health and disease, and may ultimately pave the way for novel diagnostic and therapeutic strategies.

References

  • Stiles AR, McDonald JG, Bauman DR, Russell DW. CYP7B1: one cytochrome P450, two human genetic diseases, and multiple physiological functions. J Biol Chem. 2009;284(42):28485–28489. [Link]

  • Umetani M, Shaul PW. 27-Hydroxycholesterol: the first identified endogenous SERM. J Steroid Biochem Mol Biol. 2011;125(1-2):31-40. [Link]

  • Theofilopoulos S, Griffiths WJ, Crick PJ, et al. Marked accumulation of 27-hydroxycholesterol in SPG5 patients with hereditary spastic paresis. J Lipid Res. 2010;51(4):819-823. [Link]

  • Marwarha G, Ghribi O. Does the oxysterol 27-hydroxycholesterol underlie Alzheimer's disease-Parkinson's disease overlap?. J Alzheimers Dis. 2015;44(1):1-15. [Link]

  • Poli G, Biasi F, Leonarduzzi G. 27-Hydroxycholesterol in Alzheimer's disease: a new player on the stage. Biochimie. 2013;95(3):576-581. [Link]

  • Setchell KD, Schwarz M, O'Connell NC, et al. Identification of a new inborn error in bile acid synthesis: mutation of the oxysterol 7alpha-hydroxylase gene causes severe neonatal liver disease. J Clin Invest. 1998;102(9):1690-1703. [Link]

  • Pullinger CR, Eng C, Salen G, et al. Human cholesterol 7alpha-hydroxylase (CYP7A1) deficiency has a hypercholesterolemic phenotype. J Clin Invest. 2002;110(1):109-117. [Link]

  • Schöls L, Rattay TW, Martus P, et al. Hereditary spastic paraplegia type 5: natural history, biomarkers and a randomized controlled trial. Brain. 2017;140(12):3112-3127. [Link]

  • Karuna R, Rofiq M, Bitsch F, Zhang J. Detection of dihydroxycholesterols in human plasma using HPLC-ESI-MS/MS. Steroids. 2014;83:11-16. [Link]

  • Karuna R, Rofiq M, Bitsch F, Zhang J. Detection of dihydroxycholesterols in human plasma using HPLC-ESI-MS/MS. Novartis Institutes for BioMedical Research. [Link]

  • Gamba P, Leonarduzzi G, Poli G. 27-Hydroxycholesterol: a new player in the link between cholesterol and Alzheimer's disease. Biochim Biophys Acta. 2015;1851(12):1598-1608. [Link]

  • Chen C, Chen X, Wang Y, et al. 7-ketocholesterol and 27-hydroxycholesterol decreased doxorubicin sensitivity in breast cancer cells: estrogenic activity and mTOR pathway. J Steroid Biochem Mol Biol. 2019;190:199-210. [Link]

  • Marelli C, Lamari F, Rain-franco A, et al. Plasma oxysterols: biomarkers for diagnosis and treatment in spastic paraplegia type 5. Brain. 2018;141(1):e1. [Link]

  • Zhang J, Liu Q, Chen Q, et al. Increased levels of 27-hydroxycholesterol induced by dietary cholesterol in brain contribute to learning and memory impairment in rats. Mol Nutr Food Res. 2018;62(1). [Link]

  • Nelson ER, Wardell SE, Jasper JS, et al. 27-Hydroxycholesterol promotes cell-autonomous, ER-positive breast cancer growth. Cell Rep. 2013;5(3):637-645. [Link]

  • Fischler B, Bodin K, St-Pierre MV, et al. Successful treatment of infantile oxysterol 7α-hydroxylase deficiency with oral chenodeoxycholic acid. J Hepatol. 2021;74(4):980-984. [Link]

  • FooDB. Showing Compound 7alpha,27-Dihydroxycholesterol (FDB023875). [Link]

  • Goizet C, Tsaousidou M, Tissier L, et al. Hereditary spastic paraplegia type 5: a model of neurodegeneration due to cholesterol metabolism defect. Rev Neurol (Paris). 2009;165(11):927-933. [Link]

  • Handa H, Fukuda M, Sudo Y, et al. Hereditary spastic paraplegia: clinical genetic study of 15 families. Arch Neurol. 2002;59(6):999-1005. [Link]

Sources

A Comparative Guide to the Validation of 7α,27-Dihydroxycholesterol as a Potential Biomarker for Smith-Lemli-Opitz Syndrome

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of 7α,27-Dihydroxycholesterol and the current gold standard, 7-Dehydrocholesterol (7-DHC), for the diagnosis of Smith-Lemli-Opitz Syndrome (SLOS). We will explore the biochemical rationale, analytical methodologies, and comparative performance data to equip researchers with the necessary information to evaluate this potential new biomarker.

Understanding Smith-Lemli-Opitz Syndrome (SLOS)

Smith-Lemli-Opitz syndrome is a rare, autosomal recessive disorder of cholesterol biosynthesis.[1][2][3] It is caused by mutations in the DHCR7 gene, which encodes the enzyme 7-dehydrocholesterol reductase.[2][4][5] This enzyme is responsible for the final step in cholesterol synthesis, converting 7-dehydrocholesterol (7-DHC) to cholesterol.[6] A deficiency in DHCR7 activity leads to a buildup of toxic cholesterol precursors, primarily 7-DHC, and reduced levels of cholesterol.[5] The clinical presentation of SLOS is a wide spectrum, ranging from mild learning and behavioral disabilities to severe congenital anomalies and intellectual disability.[7][8]

The Established Biomarker: 7-Dehydrocholesterol (7-DHC)

The diagnosis of SLOS is primarily confirmed by the measurement of elevated levels of 7-DHC in plasma and tissues.[7][9] In affected individuals, plasma 7-DHC levels can be 10 to 2000 times higher than normal.[7][9] While low plasma cholesterol is a common finding, it is not a definitive diagnostic marker, as some patients may have cholesterol levels within the normal range.[1][4]

Limitations of 7-DHC as a Biomarker: While 7-DHC is a reliable diagnostic marker, the analysis can be complex. Furthermore, the accumulation of 7-DHC and its subsequent metabolites are thought to contribute to the pathophysiology of SLOS, making the identification of additional, potentially more sensitive or specific, biomarkers a key area of research.[10]

A New Contender: 7α,27-Dihydroxycholesterol

In SLOS, the accumulation of 7-DHC provides a substrate for alternative metabolic pathways. One such pathway involves the hydroxylation of 7-DHC by sterol 27-hydroxylase, leading to the formation of 27-hydroxy-7-dehydrocholesterol.[9][11] Further enzymatic action can lead to the production of 7α,27-Dihydroxycholesterol. The presence of these atypical oxysterols is a direct consequence of the primary metabolic block in SLOS.[9]

Biochemical Rationale for Investigation: The formation of 7α,27-Dihydroxycholesterol is directly linked to the accumulation of 7-DHC, suggesting it could serve as a specific downstream indicator of the enzymatic defect in SLOS. Research has shown that patients with SLOS have detectable levels of 27-hydroxylated 7-DHC in their serum.[7][11]

Analytical Methodologies: A Head-to-Head Comparison

The accurate quantification of sterols is paramount for the diagnosis and monitoring of SLOS. Gas chromatography-mass spectrometry (GC-MS) is a well-established method for the analysis of 7-DHC, while liquid chromatography-tandem mass spectrometry (LC-MS/MS) is emerging as a powerful tool for the analysis of oxysterols like 7α,27-Dihydroxycholesterol.[12][13]

Experimental Protocol: Quantification of 7-DHC by GC-MS

  • Sample Preparation:

    • To 100 µL of plasma or serum, add an internal standard (e.g., epicoprostanol).

    • Perform alkaline hydrolysis to release esterified sterols.

    • Extract the sterols using a suitable organic solvent (e.g., hexane).

    • Evaporate the solvent and derivatize the sterols to enhance volatility and thermal stability (e.g., silylation).

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph equipped with a capillary column suitable for sterol separation.

    • Use a temperature gradient to separate the analytes.

    • Detect the ions using a mass spectrometer in selected ion monitoring (SIM) mode for high specificity and sensitivity.

  • Data Analysis:

    • Quantify 7-DHC by comparing its peak area to that of the internal standard, using a calibration curve generated from standards of known concentrations.

Experimental Protocol: Quantification of 7α,27-Dihydroxycholesterol by LC-MS/MS

  • Sample Preparation:

    • To 100 µL of plasma or serum, add a deuterated internal standard (e.g., d7-7α,27-Dihydroxycholesterol).

    • Perform protein precipitation with a cold organic solvent like ethanol.[13]

    • Centrifuge to pellet the precipitated proteins.

    • Evaporate the supernatant and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the sample into a liquid chromatograph coupled to a tandem mass spectrometer.

    • Use a C18 or phenyl-hexyl column for chromatographic separation.[14]

    • Employ electrospray ionization (ESI) in positive ion mode.

    • Monitor specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode for high selectivity.

  • Data Analysis:

    • Quantify 7α,27-Dihydroxycholesterol by comparing its peak area ratio to the internal standard against a calibration curve.

Workflow Diagram:

G cluster_GCMS 7-DHC (GC-MS) cluster_LCMS 7α,27-Dihydroxycholesterol (LC-MS/MS) gcms_sample Plasma/Serum gcms_hydrolysis Alkaline Hydrolysis gcms_sample->gcms_hydrolysis gcms_extraction Solvent Extraction gcms_hydrolysis->gcms_extraction gcms_derivatization Silylation gcms_extraction->gcms_derivatization gcms_analysis GC-MS Analysis gcms_derivatization->gcms_analysis gcms_quant Quantification gcms_analysis->gcms_quant lcms_sample Plasma/Serum lcms_precip Protein Precipitation lcms_sample->lcms_precip lcms_extract Supernatant Collection lcms_precip->lcms_extract lcms_reconstitute Reconstitution lcms_extract->lcms_reconstitute lcms_analysis LC-MS/MS Analysis lcms_reconstitute->lcms_analysis lcms_quant Quantification lcms_analysis->lcms_quant

Caption: Comparative analytical workflows for 7-DHC and 7α,27-Dihydroxycholesterol.

Performance Comparison

While direct comparative studies on the diagnostic accuracy of 7α,27-Dihydroxycholesterol for SLOS are still emerging, we can infer its potential based on its biochemical properties and the capabilities of modern analytical techniques.

Feature7-Dehydrocholesterol (7-DHC)7α,27-Dihydroxycholesterol
Biochemical Basis Direct precursor accumulation due to DHCR7 deficiency.[6]Downstream metabolite of accumulated 7-DHC.[9][11]
Established Role Gold standard diagnostic biomarker for SLOS.[7][9]Investigational; potential as a complementary or confirmatory biomarker.
Typical Analytical Method Gas Chromatography-Mass Spectrometry (GC-MS).[12]Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13]
Sample Preparation Requires hydrolysis and derivatization.Simpler protein precipitation is often sufficient.[13]
Specificity High, but may have interferences from other sterols.Potentially very high due to the specificity of the metabolic pathway and MS/MS detection.
Sensitivity Excellent, with detection in the low µg/mL range.High sensitivity achievable with modern LC-MS/MS instrumentation.[13]

Biochemical Pathway Context

The following diagram illustrates the position of DHCR7 in the cholesterol biosynthesis pathway and the subsequent formation of 7α,27-Dihydroxycholesterol in SLOS.

cluster_pathway Cholesterol Biosynthesis Pathway Lanosterol Lanosterol Intermediate ... Lanosterol->Intermediate 7-DHC 7-Dehydrocholesterol (7-DHC) Intermediate->7-DHC DHCR7 DHCR7 Enzyme 7-DHC->DHCR7 CYP27A1 Sterol 27-Hydroxylase (CYP27A1) & others 7-DHC->CYP27A1   SLOS Path block X Cholesterol Cholesterol 7a,27-diOHC 7α,27-Dihydroxycholesterol DHCR7->Cholesterol CYP27A1->7a,27-diOHC

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7alpha,27-Dihydroxycholesterol
Reactant of Route 2
7alpha,27-Dihydroxycholesterol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.